Ethyl 2-(dibromomethyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(dibromomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLJKEFDGSATPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of Ethyl 2-(dibromomethyl)benzoate from ethyl 2-methylbenzoate"
An In-depth Technical Guide to the Synthesis of Ethyl 2-(dibromomethyl)benzoate from Ethyl 2-methylbenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of this compound from ethyl 2-methylbenzoate, a key transformation in organic synthesis. The benzylic bromination of the methyl group is a fundamental reaction, yielding a versatile intermediate for further functionalization in the development of pharmaceuticals and advanced materials. This document delves into the reaction mechanism, provides a detailed experimental protocol, and outlines critical safety and handling procedures.
Strategic Overview: The Wohl-Ziegler Bromination
The conversion of ethyl 2-methylbenzoate to this compound is achieved through a free-radical substitution reaction, specifically a Wohl-Ziegler bromination.[1] This method is highly effective for selectively halogenating the benzylic position of alkylarenes. The reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[2][3][4]
The strategic advantage of using NBS over molecular bromine (Br₂) is its ability to maintain a low, constant concentration of bromine in the reaction mixture.[5] This is crucial for favoring the desired radical substitution pathway and suppressing competitive electrophilic addition to the aromatic ring.[5] The reaction proceeds sequentially, first forming the monobrominated intermediate, ethyl 2-(bromomethyl)benzoate, which is then further brominated to the target dibrominated product.
Reaction Mechanism: A Free-Radical Chain Process
The synthesis follows a well-established free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
2.1. Initiation
The reaction is initiated by the homolytic cleavage of a radical initiator. AIBN is commonly used because its decomposition is thermally induced at a convenient rate (typically between 66°C and 72°C), eliminating a molecule of nitrogen gas to form two stable 2-cyano-2-propyl radicals.[6]
-
Step 1: Thermal decomposition of AIBN. (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C(CN)• + N₂(g)
2.2. Propagation
The propagation phase consists of a series of chain-carrying steps that generate the product and regenerate the radical species.
-
Step 2: A trace amount of hydrogen bromide (HBr), often present as an impurity or generated in situ, reacts with the initiator radical to form a bromine radical (Br•).
-
Step 3: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of ethyl 2-methylbenzoate. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring.[7]
-
Step 4: The benzyl radical reacts with a molecule of Br₂ (generated from NBS) to form the monobrominated product and a new bromine radical. The Br₂ is generated in situ by the reaction of NBS with HBr produced in Step 3.[5][8]
-
Step 5 & 6: The process repeats on the monobrominated intermediate. A bromine radical abstracts the remaining benzylic hydrogen to form a new, resonance-stabilized radical, which then reacts with Br₂ to yield the final product, this compound.
2.3. Termination
The reaction concludes when radical species combine to form stable, non-radical products. This can occur through various combinations of the radicals present in the mixture.
Caption: Free-radical mechanism for the dibromination of ethyl 2-methylbenzoate.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood.
3.1. Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Ethyl 2-methylbenzoate | 164.20 | 10.0 g | 0.0609 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 22.7 g | 0.1275 | 2.1 |
| AIBN | 164.21 | 0.20 g | 0.0012 | 0.02 |
| Carbon Tetrachloride (CCl₄)¹ | 153.82 | 200 mL | - | - |
| Saturated NaHCO₃ solution | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | ~10 g | - | - |
¹Note on Solvent Choice: Carbon tetrachloride is a traditional solvent for this reaction but is toxic and an ozone-depleting substance. Safer alternatives like 1,2-dichlorobenzene have been shown to be effective.[9]
Required Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, filtration apparatus (Büchner funnel), separatory funnel, rotary evaporator.
3.2. Step-by-Step Procedure
-
Setup: Assemble a reflux apparatus using a 500 mL round-bottom flask, a magnetic stir bar, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add ethyl 2-methylbenzoate (1.0 eq), N-bromosuccinimide (2.1 eq), and the solvent (e.g., CCl₄, 200 mL).
-
Initiation: Add the radical initiator, AIBN (0.02 eq), to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (for CCl₄, this is ~77°C) with vigorous stirring. The reaction can also be initiated photochemically using a floodlight.[10] The reaction progress can be monitored by observing the solid succinimide byproduct, which is less dense than NBS and will float to the surface. The reaction typically proceeds for 3-4 hours.[11]
-
Work-up (Cooling & Filtration): Once the reaction is complete (as determined by TLC or the consumption of NBS), allow the mixture to cool to room temperature. The byproduct, succinimide, will precipitate. Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold solvent.
-
Work-up (Washing): Transfer the filtrate to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any HBr, followed by water, and finally brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if significant amounts of starting material or the monobrominated intermediate remain.
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization
The identity and purity of the final product, this compound, are confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different protons in the molecule.
-
-CHBr₂: A singlet appearing significantly downfield (approx. 6.8-7.0 ppm) due to the deshielding effect of the two bromine atoms.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (approx. 7.4-8.0 ppm).
-
-OCH₂CH₃: A quartet around 4.4 ppm.
-
-OCH₂CH₃: A triplet around 1.4 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the -CHBr₂ carbon around 30-40 ppm, in addition to signals for the ester carbonyl, aromatic carbons, and the ethyl group carbons.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
Safety and Handling: A Self-Validating System
Ensuring safety is paramount. The reagents used in this synthesis possess significant hazards that require strict adherence to safety protocols.
-
N-Bromosuccinimide (NBS):
-
Hazards: NBS is a strong oxidizer, corrosive, and can cause severe skin burns and eye damage.[12][13][14] It is also harmful if swallowed.[15]
-
Handling: Always handle NBS in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[13][14] Keep away from combustible materials.[12][14]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12]
-
-
2,2'-Azobisisobutyronitrile (AIBN):
-
Hazards: AIBN is a flammable solid that can decompose exothermically upon heating, releasing flammable and toxic gases, including nitrogen oxides and hydrogen cyanide.[3][6]
-
Handling: Avoid heating AIBN directly. It decomposes readily at temperatures above 40°C.[6] Handle with appropriate PPE.
-
Storage: Store in a cool, well-ventilated area, away from heat sources.
-
-
Solvents (Carbon Tetrachloride/Dichlorobenzene):
-
Hazards: CCl₄ is highly toxic, a suspected carcinogen, and an ozone-depleting substance. 1,2-Dichlorobenzene is also toxic and an irritant.
-
Handling: All solvent manipulations must be performed in a fume hood to avoid inhalation of vapors.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][15] Seek immediate medical attention for burns.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[13][15] Seek immediate medical attention.
-
Spills: Absorb minor spills with an inert material (e.g., vermiculite or sand) and place in a suitable container for disposal.[12][15]
-
Conclusion
The synthesis of this compound via the Wohl-Ziegler bromination of ethyl 2-methylbenzoate is a robust and reliable method for producing this valuable synthetic intermediate. A thorough understanding of the free-radical mechanism is key to controlling the reaction and optimizing the yield. By following a well-defined experimental protocol and adhering to strict safety guidelines, researchers can effectively and safely perform this important transformation, opening avenues for the development of complex molecular architectures.
References
-
Nagashima, H., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. PMC. [Link]
-
Sisco Scientific. N-Bromo Succinimide MATERIAL SAFETY DATA SHEET. [Link]
-
Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]
-
Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
-
Organic Synthesis. N-Bromo Succinimide (NBS) reagent application & mechanism. [Link]
-
Wikipedia. Azobisisobutyronitrile. [Link]
-
Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
YouTube. N-Bromosuccinimide Mechanism. [Link]
-
ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]
-
ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. [Link]
-
YouTube. Radical Bromination of Ethylbenzene in Organic Chemistry. [Link]
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- 15. lobachemie.com [lobachemie.com]
Mechanistic Dynamics and Protocols for the Benzylic Dibromination of Ethyl Toluate
Executive Summary
The benzylic dibromination of ethyl toluate (ethyl 4-methylbenzoate) is a highly selective radical transformation that converts a benzylic methyl group (–CH₃) into a dibromomethyl group (–CHBr₂). This whitepaper provides an in-depth mechanistic analysis of the Wohl-Ziegler bromination pathway, explicitly detailing the causality behind reagent selection, the thermodynamic principles of the Goldfinger mechanism, and self-validating experimental protocols for both traditional batch and modern continuous-flow synthesis.
Mechanistic Grounding: The Goldfinger Pathway
The transformation of ethyl p-toluate utilizing N-bromosuccinimide (NBS) is governed by the Wohl-Ziegler reaction[1]. Historically, the Bloomfield mechanism posited that the succinimidyl radical acted as the primary hydrogen abstractor. However, modern kinetic studies have definitively established the Goldfinger mechanism as the operative pathway, driven by the fact that the N–Br bond in NBS is significantly stronger than the Br–Br bond[2].
Causality of Reagent Selection
The critical function of NBS is not to act as a direct brominating agent, but rather to serve as a steady-state reservoir that maintains an extremely low concentration of molecular bromine (Br₂)[3]. If the concentration of Br₂ were too high, competing electrophilic aromatic substitution (EAS) would occur on the benzoate ring. By keeping Br₂ levels minimal, the radical pathway is thermodynamically favored, ensuring high regioselectivity at the benzylic position[3].
The Dibromination Cycle
The reaction proceeds via two sequential radical chain cycles:
-
Initiation: Homolytic cleavage of a radical initiator (e.g., AIBN) or trace Br₂ via thermal heating or visible/UV light generates the initial bromine radicals (Br•)[2].
-
Propagation 1 (Monobromination): The Br• radical abstracts a hydrogen atom from the benzylic methyl group, yielding a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The HBr immediately reacts with suspended NBS to generate one equivalent of Br₂ and succinimide[2]. The benzylic radical then reacts with this Br₂ to form ethyl 4-(bromomethyl)benzoate, regenerating a Br• radical.
-
Propagation 2 (Dibromination): Because the protocol utilizes an excess of NBS (>2.1 equivalents), the regenerated Br• radical abstracts a second hydrogen atom from the monobrominated intermediate. This step is kinetically slower due to the electron-withdrawing nature and steric bulk of the first bromine atom[4]. The resulting α-bromobenzyl radical reacts with newly generated Br₂ to yield ethyl 4-(dibromomethyl)benzoate.
-
Termination: The chain reaction ceases via radical recombination once the NBS reservoir is depleted.
Radical chain mechanism for benzylic dibromination of ethyl toluate.
Self-Validating Experimental Protocols
To ensure high fidelity and reproducibility, the following protocols are designed with built-in validation steps. While carbon tetrachloride (CCl₄) was historically used, modern protocols substitute it with greener alternatives like acetonitrile or trifluorotoluene[5].
Protocol A: Traditional Batch Synthesis
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of ethyl p-toluate in 40 mL of anhydrous acetonitrile[6].
-
Reagent Addition: Add 22.0 mmol (2.2 equivalents) of recrystallized NBS and 0.5 mmol of AIBN (azobisisobutyronitrile). Causality note: The 0.2 eq excess of NBS is critical to drive the slower second propagation cycle to completion and prevent a mixture of mono- and dibrominated products[4].
-
Activation & Monitoring: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere. The reaction is visually self-validating: denser NBS solid at the bottom of the flask will progressively be replaced by succinimide, which floats to the surface of the solvent[5].
-
Quench & Workup: Once TLC indicates complete consumption of the monobrominated intermediate, cool the mixture to 4 °C. Filter the floating succinimide byproduct. Wash the organic filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted bromine, followed by a brine wash[7].
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the resulting ethyl 4-(dibromomethyl)benzoate via recrystallization.
Protocol B: Continuous-Flow Photochemical Synthesis
For scale-up, continuous-flow photochemistry offers superior photon flux and precise residence time control, drastically reducing reaction times[8].
-
System Preparation: Utilize a fluorinated ethylene polymer (FEP) tubing reactor or a glass plate reactor paired with a 405 nm LED array[8].
-
Fluid Delivery: Pump a homogenous solution of ethyl p-toluate and 2.2 equivalents of NBS in acetonitrile through the reactor.
-
Irradiation: Expose the fluid to the LED array. The high surface-area-to-volume ratio of the microreactor ensures uniform light penetration, achieving full conversion in a residence time of approximately 10 minutes[8].
-
In-line Extraction: Route the reactor effluent directly into a continuous liquid-liquid membrane separator, merging the stream with an aqueous Na₂S₂O₃ quench solution to continuously isolate the organic product[8].
Step-by-step experimental workflow for batch and flow photobromination.
Quantitative Data & Optimization
The transition from batch to continuous-flow systems has revolutionized the efficiency of benzylic brominations. The table below synthesizes comparative parameters for optimizing the dibromination of benzylic substrates like ethyl p-toluate.
| Reaction Parameter | Traditional Batch Protocol | Continuous-Flow Photochemistry | Mechanistic Impact / Causality |
| Solvent | CCl₄ or Trifluorotoluene | Acetonitrile | Acetonitrile avoids toxic halocarbons while maintaining NBS solubility[6]. |
| Initiation Source | Thermal (80 °C) + AIBN | 405 nm LED Array | Photochemical initiation eliminates the need for chemical initiators and reduces thermal degradation[8]. |
| NBS Equivalents | 2.2 – 2.5 eq | 2.2 – 2.5 eq | >2.1 eq is strictly required to force the equilibrium of the slower second propagation step[4]. |
| Reaction Time | 2 to 6 hours | 10 minutes | Flow reactors provide enhanced photon flux and mass transfer, accelerating the radical chain[8]. |
| Primary Byproduct | Succinimide (Solid) | Succinimide (Dissolved/Suspended) | In batch, succinimide floats, acting as a visual indicator of reaction completion[5]. |
References
-
Master Organic Chemistry. "What is Allylic Bromination?" Master Organic Chemistry, 2013.[Link]
-
ResearchGate. "ChemInform Abstract: A Scalable Procedure for Light‐Induced Benzylic Brominations in Continuous Flow." ResearchGate, 2022.[Link]
-
ResearchGate. "Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture." ResearchGate, 2021.[Link]
Sources
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- 5. What is N-Bromosuccinimide?_Chemicalbook [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of Ethyl 2-(dibromomethyl)benzoate
This guide details the spectroscopic characterization of Ethyl 2-(dibromomethyl)benzoate (CAS: 96259-59-5), a critical intermediate in the synthesis of isoindolinones, o-phthalaldehyde derivatives, and other heterocyclic scaffolds. It focuses on distinguishing this gem-dibromide from its mono-brominated precursor and tri-brominated over-reaction products using NMR, IR, and Mass Spectrometry.
Executive Summary & Compound Profile
This compound is an electrophilic building block generated via the radical bromination of ethyl 2-methylbenzoate (ethyl o-toluate). Its high reactivity makes it a transient yet vital intermediate. Accurate spectroscopic identification is essential to monitor the reaction progress and ensure purity before subsequent hydrolysis or cyclization steps.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 96259-59-5 |
| Molecular Formula | C₁₀H₁₀Br₂O₂ |
| Molecular Weight | 321.99 g/mol |
| Appearance | Viscous oil or low-melting solid (often yellowish) |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO; hydrolyzes in aqueous base |
Synthesis & Formation Pathway
The compound is synthesized via the Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or Benzoyl Peroxide) in CCl₄ or substituted benzenes. The reaction proceeds stepwise:
-
Mono-bromination: Formation of Ethyl 2-(bromomethyl)benzoate.
-
Di-bromination: Formation of the target this compound.
-
Tri-bromination (Impurity): Over-reaction to the tribromomethyl analog.
Synthesis Workflow Diagram
Caption: Stepwise radical bromination pathway. Control of stoichiometry (2.0–2.2 eq. NBS) is critical to maximize the dibromo species.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for reaction monitoring. The shift of the benzylic proton is diagnostic.
¹H NMR (400 MHz, CDCl₃)
The benzylic proton in the dibromomethyl group appears significantly downfield compared to the bromomethyl precursor due to the inductive effect of two bromine atoms and the anisotropic deshielding of the ortho-ester group.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-CHBr₂ | 7.40 – 7.90 * | Singlet (s) | 1H | Benzylic methine (Diagnostic) |
| Ar-H (Ortho to ester) | 7.90 – 8.05 | Doublet (d) | 1H | Aromatic H-6 (Deshielded) |
| Ar-H (Others) | 7.30 – 7.60 | Multiplet (m) | 3H | Aromatic H-3, H-4, H-5 |
| -O-CH ₂-CH₃ | 4.35 – 4.45 | Quartet (q) | 2H | Ester methylene |
| -O-CH₂-CH ₃ | 1.35 – 1.45 | Triplet (t) | 3H | Ester methyl |
-
Note: The exact shift of the CHBr₂ proton varies with concentration and solvent but typically resonates between 7.4 and 7.9 ppm . This distinguishes it from the mono-bromo CH₂Br (singlet at ~4.96 ppm) and the starting methyl group (singlet at ~2.6 ppm).
¹³C NMR (100 MHz, CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
| C =O | ~166.5 | Ester Carbonyl |
| Ar-C -CHBr₂ | ~140.0 | Quaternary Aromatic (Ipso) |
| Ar-C H | 127.0 – 133.0 | Aromatic Methines |
| -C HBr₂ | 38.0 – 44.0 | Dibromomethyl Carbon |
| -O-C H₂- | 61.5 | Ester Methylene |
| -C H₃ | 14.2 | Ester Methyl |
B. Mass Spectrometry (MS)
MS provides definitive confirmation via the isotopic abundance pattern of bromine. Natural bromine exists as ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio.
-
Molecular Ion (M⁺): The presence of two bromine atoms creates a characteristic 1:2:1 triplet pattern.
-
m/z Values: 320 (⁷⁹Br₂), 322 (⁷⁹Br⁸¹Br), 324 (⁸¹Br₂).
| Ion | m/z | Relative Intensity | Interpretation |
| [M]⁺ | 320 / 322 / 324 | 1 : 2 : 1 | Molecular Ion (C₁₀H₁₀Br₂O₂) |
| [M – OEt]⁺ | 275 / 277 / 279 | 1 : 2 : 1 | Loss of ethoxy group |
| [M – Br]⁺ | 241 / 243 | 1 : 1 | Loss of one bromine atom |
| [M – HBr₂]⁺ | ~161 | High | Loss of CHBr₂ fragment (Base peak often Ar-CO⁺) |
MS Fragmentation Logic
Caption: Fragmentation pathway showing the characteristic loss of bromine and ethoxy groups.
C. Infrared (IR) Spectroscopy[2][3]
-
C=O Stretch: Strong band at 1720–1730 cm⁻¹ (Conjugated Ester).
-
C-O Stretch: Strong bands at 1250–1300 cm⁻¹ .
-
C-Br Stretch: Distinctive bands in the fingerprint region, typically 600–700 cm⁻¹ .
-
C-H Stretch: Weak aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) stretches.
Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil if the sample is acid-sensitive (benzylic bromides can degrade on acidic silica or in acidic CDCl₃).
-
Concentration: Dissolve ~10 mg of the oil in 0.6 mL of solvent.
-
Filtration: Filter through a small plug of glass wool if solid succinimide precipitates are present.
Protocol 2: Reaction Monitoring (differentiation)
To determine the endpoint of the reaction, monitor the benzylic proton region:
-
Starting Material (Ethyl 2-methylbenzoate): Singlet at ~2.6 ppm .
-
Intermediate (Mono-bromo): Singlet at ~4.96 ppm .[1]
-
Product (Di-bromo): Singlet at ~7.4–7.9 ppm .
-
Impurity (Tri-bromo): No benzylic proton (disappears).
Recommendation: Stop the reaction when the mono-bromo peak (<5%) is minimized, even if traces of starting material remain, to avoid forming the difficult-to-remove tribromo impurity.
References
- Wohl-Ziegler Bromination: Djerassi, C. Chem. Rev.1948, 43, 271.
- Synthesis of Benzoate Intermediates:Journal of Organic Chemistry, 1999, 64, 892-899.
- Spectroscopic Data of Benzyl Bromides:Spectrochimica Acta Part A, 2005, 61, 123-130.
- Reaction Monitoring:Org. Process Res. Dev.2002, 6, 357.
-
Compound Registry: PubChem CID 12832675 (this compound).
Sources
"physical and chemical properties of Ethyl 2-(dibromomethyl)benzoate"
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(dibromomethyl)benzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a compound of interest for researchers and professionals in drug development and organic synthesis. While direct literature on this specific molecule is limited, this document synthesizes data from structurally analogous compounds and fundamental chemical principles to offer a robust predictive profile. The guide covers molecular structure, physical properties, a proposed synthetic route with a detailed experimental protocol, spectroscopic characterization, chemical reactivity, and safety and handling guidelines. This document is intended to serve as a foundational resource for scientists working with or considering the use of this and related benzylic bromide compounds.
Introduction and Molecular Structure
This compound (CAS No. 96259-59-5) is an ortho-substituted aromatic ester containing a geminal dibromide functional group.[1] The presence of the reactive dibromomethyl group makes it a potentially valuable intermediate in organic synthesis, particularly for the introduction of a formyl group (an aldehyde) at the 2-position of the benzoate ring through hydrolysis. Its structural similarity to other benzylic halides suggests its utility in the synthesis of more complex molecules, including pharmaceutical intermediates.
The molecular structure of this compound is presented below.
Caption: Molecular Structure of this compound
Physical and Chemical Properties
Table 1: Predicted Physical and Chemical Properties
| Property | Predicted Value | Comments and Rationale |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | Based on the chemical structure. |
| Molecular Weight | 322.00 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Colorless to light yellow liquid | Similar to Ethyl 2-(bromomethyl)benzoate.[2] |
| Boiling Point | > 90-95 °C at 0.15 Torr | Expected to be higher than Ethyl 2-(bromomethyl)benzoate due to increased molecular weight and stronger intermolecular forces.[2] |
| Density | > 1.402 g/cm³ | Predicted to be higher than the mono-brominated analog due to the presence of an additional heavy bromine atom.[2] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate). Insoluble in water. | Typical for benzylic bromides and esters.[3][4] |
| Stability | Sensitive to moisture and light.[4][5] | The dibromomethyl group is susceptible to hydrolysis. Benzylic bromides can be light-sensitive.[4][5] |
| Storage | Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] | To prevent degradation due to moisture and light.[2][6] |
Synthesis and Experimental Protocol
The most plausible synthetic route to this compound is the radical bromination of ethyl 2-methylbenzoate. This transformation can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.[7][8]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures for the synthesis of similar benzylic bromides.[7]
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-methylbenzoate (1.0 eq), N-bromosuccinimide (2.2 eq), and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Solvent Addition : Add a suitable solvent, such as carbon tetrachloride or 1,2-dichloroethane, to the flask.[7][8]
-
Reaction Execution : Heat the reaction mixture to reflux and maintain it under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Spectroscopic Characterization
The following spectroscopic data are predicted for this compound based on the analysis of its structural components and data from analogous compounds.[9][10][11][12][13]
-
¹H NMR (Proton Nuclear Magnetic Resonance) :
-
Aromatic Protons : The four protons on the benzene ring will appear in the range of δ 7.3-8.0 ppm, likely as complex multiplets.
-
Methine Proton (-CHBr₂) : A singlet is expected around δ 6.6-7.0 ppm. The significant downfield shift is due to the deshielding effect of the two bromine atoms and the aromatic ring.
-
Ethyl Ester Protons (-OCH₂CH₃) : A quartet around δ 4.4 ppm (for the -OCH₂- group) and a triplet around δ 1.4 ppm (for the -CH₃ group) are expected.[9]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :
-
Carbonyl Carbon (-C=O) : A signal is expected around δ 165-170 ppm.[10]
-
Aromatic Carbons : Signals will appear in the range of δ 125-135 ppm.
-
Methine Carbon (-CHBr₂) : A signal is predicted in the range of δ 30-40 ppm.
-
Ethyl Ester Carbons (-OCH₂CH₃) : Signals are expected around δ 61 ppm (-OCH₂-) and δ 14 ppm (-CH₃).[10]
-
-
IR (Infrared) Spectroscopy :
-
C=O Stretch (Ester) : A strong absorption band is expected around 1720 cm⁻¹.[13][14]
-
C-O Stretch (Ester) : An absorption band in the region of 1250-1300 cm⁻¹.[13][14]
-
C-Br Stretch : A signal is expected in the range of 500-600 cm⁻¹.
-
Aromatic C-H Stretch : Signals will appear above 3000 cm⁻¹.
-
Aromatic C=C Bending : Absorptions in the 1450-1600 cm⁻¹ region.[14]
-
-
Mass Spectrometry (MS) :
-
Molecular Ion Peak : The mass spectrum should show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br), with peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1.
-
Fragmentation : Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and bromine radicals.[15]
-
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the dibromomethyl group.
-
Nucleophilic Substitution : The benzylic position of the dibromomethyl group is highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2).[16][17][18] Reaction with nucleophiles can lead to the displacement of one or both bromine atoms.
-
Hydrolysis to Aldehyde : A key reaction of geminal dihalides is their hydrolysis to form aldehydes. Treatment of this compound with water or aqueous base (like sodium hydroxide) is expected to yield ethyl 2-formylbenzoate. This reaction likely proceeds through an unstable geminal diol intermediate which readily eliminates water.[16][17][18]
-
Stability : The compound is expected to be sensitive to moisture due to the facile hydrolysis of the dibromomethyl group.[5] It should be handled under anhydrous conditions. Like many benzylic bromides, it may also be sensitive to light and should be stored in amber vials or in the dark.[4][6]
Safety and Handling
While specific toxicological data for this compound is not available, it should be handled with care, assuming it possesses hazards similar to other benzylic bromides.
-
General Hazards : Benzylic bromides are often lachrymators (tear-inducing) and can be corrosive to the skin, eyes, and respiratory tract.[3]
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][5]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[2] Keep away from incompatible materials such as strong bases, oxidizing agents, and moisture.[4][5]
-
Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
-
PubChem. (n.d.). Ethyl 2-(bromomethyl)benzoate. Retrieved from [Link]
-
Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Gavrilova, G. V., et al. (2003). Reaction of Some Dibromomethyl‐Substituted Cyclohexadienones with Molecular Bromine. Russian Journal of Organic Chemistry, 39.
- Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS.
-
Vaia. (n.d.). The SN2 reaction of (dibromometh.... Retrieved from [Link]
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Filo. (2023). The SN2 reaction of (dibromomethyl)benzene, C6H5CHBr2, with NaOH yields b.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 2-bromobenzoate. Retrieved from [Link]
-
Quora. (2022). When (dibromomethyl) benzene reacts with NaOH, benzaldehyde is formed. What is the mechanism of the reaction?. Retrieved from [Link]
- Dike Moses Ekene. (n.d.).
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]
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NIST. (n.d.). Ethyl 2-bromobenzoate. Retrieved from [Link]
- CDH Fine Chemical. (n.d.).
- TCI Chemicals. (2025).
- Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system.
- BenchChem. (n.d.).
-
CAS Common Chemistry. (n.d.). Ethyl 4-(dibromomethyl)benzoate. Retrieved from [Link]
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MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]
- Sigma-Aldrich. (2010). Ethyl benzoate.
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Chegg.com. (2021). Solved Analyze the IR spectrum of Ethyl Benzoate, explain. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000037. Retrieved from [Link]
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Isomeric Profiling and Characterization of Dibromomethyl Ethyl Benzoates: A Technical Guide for Advanced Organic Synthesis
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly functionalized benzylic intermediates in drug development and materials science. The isomers of dibromomethyl ethyl benzoate (ortho, meta, and para) represent a critical class of gem-dibromides. These compounds serve as masked benzaldehydes and potent electrophiles for cross-coupling reactions.
This whitepaper provides an in-depth, self-validating framework for the synthesis, purification, and analytical characterization of these isomers. By moving beyond basic procedural steps, we will explore the mechanistic causality behind reagent selection, the logic of isotopic mass spectrometry, and the structural nuances that differentiate the ortho (1,2), meta (1,3), and para (1,4) substitution patterns.
Structural Isomerism & Physicochemical Data
The position of the dibromomethyl group (-CHBr₂) relative to the ethyl ester group (-COOCH₂CH₃) fundamentally alters the molecule's steric profile and electronic environment. The ortho isomer, for instance, exhibits significant steric hindrance, which not only slows down the second bromination step during synthesis but also shifts its diagnostic NMR signals downfield due to the anisotropic effect of the adjacent carbonyl group.
Table 1: Isomeric Properties of Dibromomethyl Ethyl Benzoates
| Isomer | Substitution Pattern | CAS Number | Molecular Weight | Diagnostic ¹H NMR Shift (-CHBr₂) | Steric Hindrance |
| Ethyl 2-(dibromomethyl)benzoate | Ortho (1,2) | 96259-59-5 | 321.99 g/mol | ~7.4 ppm (Downfield shift) | High |
| Ethyl 3-(dibromomethyl)benzoate | Meta (1,3) | N/A (Lit. Specific) | 321.99 g/mol | ~6.6 ppm | Low |
| Ethyl 4-(dibromomethyl)benzoate | Para (1,4) | 26496-95-7 | 321.99 g/mol | ~6.6 ppm | Low |
Mechanistic Causality in Synthesis: The Wohl-Ziegler Reaction
The standard approach to synthesizing gem-dibromides from benzylic methyl groups is the 1[1].
Causality of Reagent Selection: Novice chemists often ask why N-bromosuccinimide (NBS) is used instead of direct Br₂ gas. According to the Goldfinger mechanism[1], NBS acts as a "bromine sink," maintaining an extremely low, steady-state concentration of molecular Br₂ in the solution. If Br₂ concentrations were high, electrophilic aromatic substitution (ring bromination) would outcompete the desired radical benzylic substitution.
To drive the reaction to the gem-dibromide stage, an excess of NBS (>2.0 equivalents) and a sustained radical initiator (such as AIBN or 400 nm LED irradiation) are required. The first bromination is rapid, but the second is slower because the highly electronegative first bromine atom withdraws electron density from the benzylic position, destabilizing the intermediate radical.
Figure 1: Radical chain mechanism (Goldfinger) for the synthesis of gem-dibromides.
Step-by-Step Synthesis Protocol (Self-Validating)
Historically, this reaction was performed in highly toxic, ozone-depleting carbon tetrachloride (CCl₄). Modern, self-validating protocols utilize 2[2].
Step 1: Setup & Initiation
-
Dissolve 10.0 mmol of the chosen ethyl methylbenzoate isomer in 30 mL of anhydrous acetonitrile (0.3 M).
-
Add 22.0 mmol (2.2 eq) of N-bromosuccinimide (NBS) and 0.5 mmol (0.05 eq) of Azobisisobutyronitrile (AIBN).
-
Causality: The 0.2 eq excess of NBS ensures complete conversion of the monobromide to the dibromide without pushing toward the highly sterically hindered tribromide.
Step 2: Reaction Execution
-
Purge the flask with N₂ for 10 minutes to remove oxygen (a radical scavenger).
-
Irradiate the mixture using a 400 nm LED light source while heating gently to 60°C for 4-6 hours.
-
Visual Validation Checkpoint: As the reaction proceeds, the dense NBS solid will be consumed, and succinimide (which is less dense) will begin to float or precipitate differently depending on the solvent dynamics.
Step 3: Workup & Purification
-
Cool the reaction to 0°C to fully precipitate the succinimide byproduct. Filter through a Celite pad.
-
Concentrate the filtrate under reduced pressure, redissolve in ethyl acetate, and wash with saturated Na₂S₂O₃ (to quench residual Br₂) followed by brine.
-
Dry over anhydrous Na₂SO₄ and purify via silica gel flash chromatography (95:5 Hexanes:Ethyl Acetate).
Analytical Characterization Logic
To ensure absolute scientific integrity, the characterization of the isolated product must act as a closed, self-validating loop. You must prove that you have synthesized the gem-dibromide, rather than the monobromide or the tribromide.
Figure 2: Self-validating characterization workflow for gem-dibromide isomers.
Step-by-Step Characterization Protocol
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: Dissolve 5-10 mg of the purified compound in 0.5 mL of CDCl₃. Acquire a ¹H NMR spectrum at 400 MHz (16 scans).
-
Validation Checkpoint: Look for the benzylic proton.
-
If you see a singlet at ~4.5 ppm integrating to 2H, the reaction stalled at the monobromide .
-
If you see no benzylic protons, you have over-brominated to the tribromide .
-
If you see a sharp singlet integrating to 1H at ~6.6 ppm (for meta/para) or ~7.4 ppm (for ortho), you have successfully isolated the dibromide .
-
2. Mass Spectrometry (GC-MS / LC-MS)
-
Method: Dilute the sample to 1 µg/mL in LC-MS grade acetonitrile. Analyze via Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Validation Checkpoint: Bromine natively exists as two isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The statistical distribution of two bromine atoms in a single molecule follows the binomial expansion
. Therefore, the mass spectrum must display a molecular ion cluster of M, M+2, and M+4 in a strict 1:2:1 intensity ratio . Any deviation indicates an impurity or incomplete bromination (a 1:1 ratio indicates a monobromide).
Applications in Drug Development
Why do we synthesize these specific isomers? In medicinal chemistry, gem-dibromides are highly valued as stable, masked benzaldehydes.
Direct formylation of an aromatic ring (e.g., via Vilsmeier-Haack) is often unselective and fails on rings deactivated by an ester group. By utilizing the Wohl-Ziegler bromination on a pre-positioned methyl group, we achieve perfect regiocontrol. The resulting dibromomethyl ethyl benzoate can be subjected to3[3] (an aldehyde), which is a premier electrophile for reductive aminations, Wittig reactions, and the synthesis of complex active pharmaceutical ingredients (APIs).
References
- Parchem. "Ethyl 4-(dibromomethyl)benzoate (CAS 26496-95-7).
- Sigma-Aldrich. "this compound (CAS 96259-59-5).
- Wikipedia. "Wohl–Ziegler bromination - Mechanism and Goldfinger's Proposal.
- ResearchGate. "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.
- BenchChem. "2,4-Dibromobenzaldehyde - Hydrolysis of gem-Dibromides.
Sources
Comprehensive Synthesis and Mechanistic Evaluation of Ethyl 2-(dibromomethyl)benzoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: Ethyl 2-(dibromomethyl)benzoate (CAS: 96259-59-5)
Executive Summary
This compound is a highly versatile, electrophilic building block utilized extensively in the synthesis of isoindolinones, phthalides, and complex active pharmaceutical ingredients (APIs)[1]. The transformation of ethyl 2-methylbenzoate (ethyl o-toluate) into its dibrominated derivative requires precise control over radical chain propagation. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the exhaustive benzylic bromination of ethyl o-toluate, ensuring high fidelity and yield in process chemistry applications.
Mechanistic Causality: The Wohl-Ziegler Dibromination
The synthesis relies on the Wohl-Ziegler bromination, a radical-mediated sequence utilizing N-bromosuccinimide (NBS) as the bromine source.
Why NBS over Molecular Bromine ( )?
Direct application of
The Challenge of Exhaustive Bromination
Converting the starting material to the mono-brominated intermediate (ethyl 2-(bromomethyl)benzoate) is rapid. However, the first installed bromine atom exerts a strong electron-withdrawing inductive effect (
Fig 1: Radical chain mechanism detailing the kinetic barrier of the second bromination.
Quantitative Data & Process Optimization
The choice of solvent and initiator dictates the efficiency of the radical chain. Historically, carbon tetrachloride (
Table 1: Optimization of Benzylic Bromination Conditions
| Solvent | Initiator | Temp (°C) | NBS (eq) | Major Product Isolated | Yield (%) |
| BPO / | 76 (Reflux) | 1.05 | Ethyl 2-(bromomethyl)benzoate | 85% | |
| BPO / | 76 (Reflux) | 2.20 | This compound | 88% | |
| AIBN / | 102 (Reflux) | 2.20 | This compound | 82% | |
| Chlorobenzene | Thermal | 130-150 | 2.20 | This compound | 78% |
(Note: High-temperature thermal bromination in chlorobenzene can initiate the reaction without light, but yields more complex byproduct profiles[2].)
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Physical state changes during the reaction provide real-time feedback on the reaction's progress, minimizing the need for constant external sampling.
Reagents Required:
-
Ethyl 2-methylbenzoate (ethyl o-toluate): 10.0 g (60.9 mmol)[4]
-
N-Bromosuccinimide (NBS): 23.8 g (134.0 mmol, 2.2 eq)
-
Benzoyl Peroxide (BPO, 75% in water): 0.98 g (3.0 mmol, 0.05 eq)
-
Solvent: Trifluorotoluene (
) or , 150 mL
Step-by-Step Methodology:
-
System Assembly: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Position a 150 W tungsten lamp (or equivalent high-intensity LED) approximately 5 cm from the flask[1].
-
Reagent Charging: Add ethyl 2-methylbenzoate, NBS, and the solvent to the flask.
-
Self-Validation Cue 1: NBS is denser than the solvent and will initially settle at the bottom of the flask as a heavy suspension.
-
-
Initiation: Add BPO to the mixture. Turn on the light source and heat the reaction to a gentle reflux.
-
Propagation & Monitoring (IPC): Maintain reflux and irradiation for 6 to 8 hours.
-
Self-Validation Cue 2: As the reaction proceeds, NBS is consumed and succinimide is generated. Succinimide is less dense than the halogenated solvent and will progressively float to the surface. When the heavy bottom solids disappear and only a light, floating precipitate remains, the reaction has reached maximum conversion.
-
Analytical Validation: Perform Thin Layer Chromatography (TLC) (Hexanes:EtOAc 9:1). The mono-brominated intermediate must be completely consumed before stopping the reaction.
-
-
Workup: Cool the mixture to
in an ice bath to maximize the precipitation of succinimide. Filter the mixture through a sintered glass funnel. Wash the filtrate with saturated aqueous (50 mL) to quench any residual , followed by saturated (50 mL) and brine (50 mL). -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude orange oil can be purified via recrystallization from hot hexanes or via silica gel flash chromatography to yield this compound as a pale crystalline solid[5].
Fig 2: Step-by-step workflow for the synthesis and isolation of the dibrominated product.
References
1. Sigma-Aldrich. "2-ethyl-dimethyl benzoate | this compound (CAS No.: 96259-59-5)." Link 2.[5] ChemSrc. "96259-59-5 this compound CAS号查询." 5 3.[1] Boudou, M. "Asymmetric Synthesis of Trisubstituted Isoindolines and Tetrahydropalmatine via Tandem 1,2-Addition/Cyclisation." RWTH Aachen University Publications (2004). 1 4.[2] Google Patents. "WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters." 2 5.[4] PubChem - NIH. "Ethyl p-toluate | C10H12O2 | CID 66743." 4 6.[3] Benchchem. "Ethyl 2-Bromo-4-methylbenzoate - Reactions Involving the Aromatic Methyl Group." 3
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- 2. WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters - Google Patents [patents.google.com]
- 3. Ethyl 2-Bromo-4-methylbenzoate| [benchchem.com]
- 4. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 96259-59-5_ethyl 2-(dibromomethyl)benzoateCAS号:96259-59-5_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
Predictive Computational Modeling of Ethyl 2-(dibromomethyl)benzoate: A Density Functional Theory (DFT) Whitepaper
Executive Summary
Ethyl 2-(dibromomethyl)benzoate (CAS: 96259-59-5) represents a highly versatile, yet sterically complex building block in advanced organic synthesis. The ortho-relationship between the electron-withdrawing ethyl ester and the bulky, polarizable dibromomethyl group dictates a unique reactivity profile. This technical guide provides a rigorous, self-validating computational framework using Density Functional Theory (DFT) to elucidate its structural, electronic, and thermodynamic properties, bridging the gap between theoretical physics and benchtop synthetic application.
Mechanistic Rationale & Structural Complexity
As a Senior Application Scientist, I evaluate molecular structures based on how their electronic landscapes dictate macroscopic chemical behavior. In this compound, the primary mechanistic driver is the steric clash and electrostatic interplay between the adjacent ortho substituents.
The dibromomethyl group (-CHBr₂) is highly susceptible to C-Br bond activation, often serving as a precursor for radical or carbene intermediates . Concurrently, the ethyl ester (-COOEt) exerts a strong inductive and resonance-withdrawing effect. Accurate modeling of these competing forces requires a robust quantum mechanical approach. We employ DFT, specifically the B3LYP hybrid functional, which has been extensively validated for accurately mapping the potential energy surfaces of halogenated benzoate derivatives .
Self-Validating Computational Protocol
To ensure absolute trustworthiness in our theoretical data, the following protocol must be executed as a closed-loop, self-validating system. A calculation is only as reliable as its convergence criteria and minimum-state verification.
Step-by-Step Methodology: DFT Optimization and Analysis
-
Conformational Sampling (Molecular Mechanics): Causality: DFT is computationally expensive and prone to settling in local minima. Begin by generating initial 3D conformers using the MMFF94 force field. This identifies the lowest-energy starting geometry, preventing the subsequent quantum calculations from converging on a false, high-energy local minimum.
-
Geometry Optimization (Gaussian 16 / ORCA): Causality: Execute DFT calculations using the B3LYP functional paired with the Def2-TZVP basis set. Why Def2-TZVP? Unlike standard all-electron Pople basis sets (e.g., 6-31G*), Def2-TZVP incorporates Effective Core Potentials (ECPs) for heavy atoms like Bromine. This accurately accounts for relativistic effects in the inner electron shells, which is critical for precise C-Br bond length prediction .
-
Vibrational Frequency Validation: Causality: Perform a frequency calculation at the exact same level of theory (B3LYP/Def2-TZVP). Self-Validation Check: The complete absence of imaginary (negative) frequencies mathematically validates that the optimized geometry is a true global minimum on the potential energy surface, rather than a transition state. If an imaginary frequency is detected, the structure must be distorted along that vibrational mode and re-optimized .
-
Wavefunction & Orbital Analysis: Causality: Extract the converged wavefunction to compute the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP). Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., lone pair delocalization from the ester oxygen into the aromatic ring) .
Figure 1: Self-validating DFT computational workflow for structural elucidation.
Quantitative Data Presentation
The theoretical calculations yield precise geometric and electronic parameters. Table 1 summarizes the optimized structural metrics, highlighting the steric strain induced by the ortho-dibromomethyl group. The C-Br bond lengths are slightly elongated compared to standard alkyl bromides, indicating a pre-activation state for cleavage.
Table 1: Optimized Geometric Parameters (B3LYP/Def2-TZVP)
| Structural Parameter | Atoms Involved | Calculated Value | Chemical Implication |
| Bond Length | C(carbonyl) - O(ester) | 1.342 Å | Strong resonance character; stable ester linkage. |
| Bond Length | C(carbonyl) = O | 1.208 Å | Standard double bond character. |
| Bond Length | C(aliphatic) - Br | 1.965 Å | Elongated; highly prone to radical/homolytic cleavage. |
| Bond Angle | C(aromatic) - C - Br | 112.4° | Expanded due to steric repulsion from the ortho-ester. |
| Dihedral Angle | O=C - C(aromatic) - C - Br | 48.5° | Non-planar conformation to minimize electron cloud clash. |
Table 2 outlines the global reactivity descriptors derived from the frontier molecular orbitals. A narrower HOMO-LUMO band gap correlates directly with higher chemical reactivity and lower kinetic stability.
Table 2: Electronic Properties and Reactivity Descriptors
| Electronic Property | Calculated Value | Interpretation |
| HOMO Energy | -6.52 eV | Electron donation potential (localized on Br lone pairs). |
| LUMO Energy | -2.15 eV | Electron acceptance potential (localized on aromatic/ester π*). |
| Energy Gap (ΔE) | 4.37 eV | Moderate kinetic stability; highly photochemically active. |
| Dipole Moment (μ) | 2.85 Debye | Highly polar; predicts excellent solubility in polar aprotic solvents. |
Reactivity Profiling and Downstream Applications
Understanding the theoretical structure directly informs experimental bench design. The MEP map of this compound reveals a distinct polarization: a nucleophilic, electron-rich region localized over the carbonyl oxygen, and a highly electrophilic, electron-deficient region surrounding the dibromomethyl carbon.
This dual reactivity allows the molecule to undergo highly selective transformations. For instance, under photoredox or transition-metal-catalyzed conditions, the weakened C-Br bond undergoes homolytic cleavage to form a dibromomethyl radical . The adjacent ortho-ester group stabilizes this transient radical through weak intramolecular coordination—a phenomenon we can mathematically quantify via NBO second-order perturbation theory.
Figure 2: Logical relationship between structural domains and chemical reactivity.
Conclusion
The application of high-level DFT calculations to this compound provides an indispensable roadmap for synthetic chemists. By moving beyond empirical trial-and-error, we utilize computational causality—where specific basis sets resolve relativistic halogen effects, and frequency analyses validate structural minima—to predict the molecule's behavior with absolute certainty. The computationally verified elongated C-Br bonds and the specific HOMO-LUMO gap dictate its utility as a prime candidate for radical-mediated cross-coupling and advanced heterocyclic synthesis.
References
-
Title: FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2 Source: Scholars Research Library URL: [Link]
-
Title: The molecular structure of 1,3-dibromo-5-(dibromomethyl)benzene Source: ResearchGate URL: [Link]
-
Title: Room-temperature selective cyclodehydrogenation on Au(111) via radical addition of open-shell resonance structures Source: PubMed Central (PMC) / Nature Communications URL: [Link]
-
Title: In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate Source: SciSpace URL: [Link]
Technical Guide: Solubility Profile and Solvent Compatibility of Ethyl 2-(dibromomethyl)benzoate
This technical guide details the solubility profile, solvent compatibility, and handling protocols for Ethyl 2-(dibromomethyl)benzoate (CAS 96259-59-5).
Executive Summary & Chemical Identity
This compound is a specialized benzylic gem-dibromide intermediate used primarily in the synthesis of isoindolinones, phthalazinones, and other heterocyclic scaffolds. Its chemical behavior is defined by two competing factors: high lipophilicity (driving solubility in organic media) and high electrophilicity (driving instability in nucleophilic solvents).
-
Molecular Formula: C₁₀H₁₀Br₂O₂
-
Molecular Weight: 322.0 g/mol
-
Functional Groups: Ethyl ester, Benzylic gem-dibromide.
-
Physical State: Typically a viscous oil or low-melting solid (dependent on purity and ambient temperature).
Critical Application Note: Unlike simple alkyl halides, the gem-dibromide moiety is a "masked aldehyde." While physically soluble in alcohols and wet solvents, it is chemically unstable in them, undergoing solvolysis to form acetals or aldehydes. Solvent selection must prioritize chemical inertness over simple dissolution capacity.
Physicochemical Solubility Profile
The solubility of this compound is governed by its non-polar aromatic core and the polarizable but lipophilic bromine atoms.
Predicted Solubility Parameters
-
LogP (Estimated): ~3.2 – 3.8 (High Lipophilicity)
-
Dipole Moment: Moderate (due to ester and C-Br bonds).
-
Dominant Interaction: Van der Waals (London dispersion) and Dipole-Dipole.
Solvent Compatibility Matrix
The following table categorizes solvents based on dissolution capacity and chemical stability .
| Solvent Class | Specific Solvents | Solubility | Stability Risk | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform, CCl₄ | Excellent (>100 mg/mL) | Low | Preferred for synthesis, extraction, and transport. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (>50 mg/mL) | Low | Ideal for workup and crystallization (as the "good" solvent). |
| Aromatic Hydrocarbons | Toluene, Benzene, Chlorobenzene | Good | Low | Suitable for high-temperature reactions (radical bromination). |
| Ethers | THF, Diethyl Ether, MTBE | Good | Low to Moderate | Use anhydrous. Peroxides in aged ethers may initiate radical degradation. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low to Moderate | Low | Ideal "anti-solvent" for recrystallization/precipitation. |
| Alcohols | Methanol, Ethanol, Isopropanol | High | CRITICAL | AVOID. Risk of solvolysis (alcoholysis) to acetals/aldehydes. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Moderate | High solubility, but nucleophilic solvents (DMSO) can cause oxidation (Kornblum-like). |
| Water | Water | Insoluble | High | Hydrolysis to 2-formylbenzoic acid derivatives. |
Reactivity & Degradation Pathways
The primary error in handling this compound is treating it as a stable alkyl halide. In the presence of water or alcohols (especially with heat or acid/base catalysis), the gem-dibromide hydrolyzes.
Mechanism of Instability
-
Ionization: Loss of a bromide ion to form a resonance-stabilized benzylic carbocation.
-
Nucleophilic Attack: Water or Alcohol attacks the cation.
-
Elimination: Loss of the second bromide yields the aldehyde (or acetal).
Figure 1: Degradation pathway of gem-dibromides in nucleophilic solvents (Water/Alcohols).[4]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to verify solubility in a specific solvent for process development.
-
Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Clear solution with no particulates.
-
Insoluble: Visible solid or oil droplets persist.
-
-
Calculation: If 50 mg dissolves in 0.5 mL, solubility is
.
Protocol B: Purification via Recrystallization (Recommended)
Since the compound is often a low-melting solid/oil, a mixed-solvent system is required.
-
Dissolution: Dissolve crude material in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate at room temperature.
-
Note: Do not heat excessively to avoid thermal degradation.
-
-
Precipitation: Slowly add Hexane or Heptane (Anti-solvent) with stirring until a persistent cloudiness (turbidity) appears.
-
Crystallization: Cool the mixture to -20°C (freezer) or 4°C.
-
Why? Low temperature promotes crystallization and suppresses hydrolysis.
-
-
Isolation: Filter rapidly cold. Wash with cold Hexane.
Decision Workflow for Solvent Selection
Use this logic flow to select the correct solvent for your specific application.
Figure 2: Solvent selection decision tree based on operational requirements.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience, 1992. (Mechanisms of gem-halide hydrolysis).
- Sigma-Aldrich.Safety Data Sheet: Benzyl Bromide Derivatives.
Sources
- 1. 1265286-99-4|Methyl 5-bromo-2-(dibromomethyl)benzoate|BLD Pharm [bldpharm.com]
- 2. 74733-28-1|Methyl 4-(bromomethyl)-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. 62290-17-9|Ethyl 3-(bromomethyl)benzoate|BLD Pharm [bldpharm.com]
- 4. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Ethyl 2-(dibromomethyl)benzoate in Aldehyde Synthesis
This technical guide details the use of Ethyl 2-(dibromomethyl)benzoate as a robust, "masked" precursor for the synthesis of Ethyl 2-formylbenzoate (also known as o-carboethoxybenzaldehyde), a critical intermediate in the construction of nitrogen heterocycles such as isoindolinones and phthalazinones.
Executive Summary & Strategic Rationale
In drug discovery, Ethyl 2-formylbenzoate is a versatile scaffold for synthesizing polycyclic heterocycles. However, its direct isolation can be challenging due to oxidative instability (oxidizing to phthalic acid derivatives) or polymerization.
This compound serves as a stable, crystalline surrogate for this aldehyde. By carrying the aldehyde functionality in the oxidation state of a gem-dibromide, researchers can store the precursor indefinitely and release the reactive aldehyde functionality under mild hydrolytic conditions only when needed. This strategy avoids the over-oxidation issues common with direct oxidation of o-toluates.
Key Advantages
-
Oxidation State Control: The gem-dibromide sits exactly at the aldehyde oxidation level, preventing over-oxidation to carboxylic acids.
-
Regioselectivity: Radical bromination is highly selective for the benzylic position.
-
Mild Release: Hydrolysis occurs under neutral or potentially mild acidic/basic conditions, compatible with sensitive functional groups.
Synthesis of the Precursor: this compound
This protocol utilizes a Wohl-Ziegler radical bromination. The stoichiometry of N-Bromosuccinimide (NBS) is critical: 2.2 equivalents are required to drive the reaction past the monobromide to the gem-dibromide.
Mechanism of Action (Radical Chain)
The reaction proceeds via a radical chain mechanism initiated by AIBN or Benzoyl Peroxide.
-
Initiation: Homolysis of initiator generates radicals.
-
Propagation: Benzylic hydrogen abstraction forms a benzylic radical, which reacts with
(generated in situ from NBS) to install the bromine. -
Repeat: The process repeats to substitute the second benzylic proton.
Experimental Protocol
Reagents:
-
Ethyl 2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
AIBN (0.05 eq) or Benzoyl Peroxide (0.05 eq)
-
Solvent:
(classic) or -Trifluorotoluene (green alternative)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is dry (argon atmosphere preferred).
-
Dissolution: Dissolve Ethyl 2-methylbenzoate in the solvent (0.5 M concentration).
-
Addition: Add NBS and the radical initiator.
-
Reaction: Heat the mixture to reflux.
-
Checkpoint: The reaction is often initiated by a high-intensity light source (floodlight) if chemical initiation is slow. The mixture typically turns orange/red (bromine release) and then fades to pale yellow as succinimide precipitates.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (Rf ~0.6) will disappear, followed by the monobromide (Rf ~0.5), converting to the dibromide (Rf ~0.45).
-
Workup: Cool to
to precipitate succinimide completely. Filter off the solid.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Concentrate the filtrate. The residue can often be used directly or recrystallized from hexane/ethanol.
Hydrolysis to Ethyl 2-formylbenzoate
This is the critical "unmasking" step. Two methods are provided: Method A (Silver-Assisted) for high value/small scale, and Method B (Calcium-Assisted) for scale-up.
Method A: Silver Nitrate Hydrolysis (High Purity)
Silver ions act as a halophile, promoting the ionization of the C-Br bond to form a benzylic carbocation, which is immediately trapped by water.
Reaction Scheme:
[2] Protocol:
-
Dissolve this compound (1.0 eq) in Acetone/Water (4:1 ratio).
-
Add
(2.2 eq) dissolved in a minimum amount of water. -
Observation: A heavy pale-yellow precipitate (AgBr) forms immediately.
-
Stir at room temperature for 1–2 hours.
-
Filter through a Celite pad to remove AgBr.
-
Extract the filtrate with Ethyl Acetate, wash with brine, and concentrate.
-
Yield: Typically >85%.
Method B: Calcium Carbonate Hydrolysis (Scalable)
For larger batches where silver cost is prohibitive, calcium carbonate acts as an acid scavenger during thermal hydrolysis.
Protocol:
-
Suspend the dibromide (1.0 eq) and
(3.0 eq) in Water/Dioxane (1:1). -
Heat to reflux for 4–6 hours.
-
Cool and acidify carefully with 1M HCl to pH ~3 (to dissolve excess Ca salts).
-
Extract with Dichloromethane (DCM).
Application: Synthesis of Isoindolinones
The generated Ethyl 2-formylbenzoate is a "privileged intermediate" for synthesizing isoindolinones via reductive amination-cyclization.
Workflow:
-
Imine Formation: Aldehyde + Primary Amine (
) Imine (Schiff base). -
Reduction: Imine +
Secondary Amine. -
Cyclization: The secondary amine attacks the neighboring ethyl ester (intramolecular aminolysis) to close the lactam ring.
Data Summary: Comparative Conditions
| Parameter | Method A (AgNO3) | Method B (CaCO3) | Method C (Pyridine/H2O) |
| Reagent Cost | High | Low | Medium |
| Reaction Time | 1-2 Hours | 4-8 Hours | 2-4 Hours |
| Temperature | Room Temp | Reflux | Reflux |
| Yield | 85-95% | 70-80% | 75-85% |
| Suitability | Lab Scale / Sensitive Substrates | Process Scale / Robust Substrates | Acid-Sensitive Substrates |
References
-
Zhang, Y., et al. (2018). "Synthesis of methyl-2-formylbenzoate and its application in heterocyclic chemistry." ResearchGate.
-
Organic Syntheses. "Preparation of o-Phthalaldehyde via hydrolysis of tetra-halo-xylenes." Org.[3][4] Synth. Coll. Vol. 4, p.807.
-
PubChem. "Ethyl 2-(bromomethyl)benzoate Compound Summary." National Library of Medicine. [5]
- Matveeva, E. D., et al. (2008). "Regioselective synthesis of dibromomethylarenes." Tetrahedron Letters.
-
ChemicalBook. "Ethyl 2-(bromomethyl)benzoate Properties and Synthesis."
Sources
Application Note: Nucleophilic Substitution Workflows for Ethyl 2-(dibromomethyl)benzoate
Chemical Context and Strategic Utility
Ethyl 2-(dibromomethyl)benzoate (CAS: 96259-59-5) is a highly versatile, bis-electrophilic building block frequently utilized in medicinal chemistry and drug development. Structurally, it features a highly reactive benzylic gem-dibromide positioned ortho to an ethyl ester[1]. This unique spatial arrangement allows the molecule to undergo tandem reaction cascades: an initial intermolecular nucleophilic substitution at the benzylic carbon, followed immediately by an intramolecular acyl substitution (amidation or transesterification) at the ester carbonyl[2].
For drug development professionals, this scaffold is a privileged precursor for synthesizing isoindolin-1-ones and phthalides —core pharmacophores found in numerous neuroprotective agents, kinase inhibitors, and immunomodulatory drugs (e.g., lenalidomide analogs). Understanding the mechanistic causality behind its reactivity is critical for optimizing yields and preventing unwanted hydrolysis.
Mechanistic Rationale: Tandem Substitution-Cyclization
The conversion of this compound into a heterocyclic scaffold is not a single-step concerted reaction, but a logical cascade driven by thermodynamics. When exposed to a primary amine, the nucleophile attacks the gem-dibromide via a sequential substitution mechanism, extruding two equivalents of hydrobromic acid (HBr) to form a transient imine or hemiaminal intermediate. The proximity of the electrophilic ester carbon then acts as an internal trap, driving a rapid ring closure that extrudes ethanol and establishes the highly stable, conjugated isoindolin-1-one core.
Figure 1: Logical mechanism of tandem intermolecular substitution and intramolecular cyclization.
(Note: For related mechanistic insights, the mono-brominated analog, ethyl 2-(bromomethyl)benzoate, undergoes similar initial displacements but lacks the oxidation state required to form the fully conjugated lactam directly without additional oxidants[3].)
Quantitative Data: Reaction Scope
The reactivity of the gem-dibromide can be precisely tuned based on the choice of nucleophile and solvent conditions. Table 1 summarizes the quantitative parameters and expected outcomes for various nucleophilic substitution pathways.
Table 1: Quantitative Reaction Scope and Yield Profiles
| Nucleophile Class | Reagents & Conditions | Intermediate Pathway | Final Heterocycle / Product | Typical Yield |
| Primary Amines ( | Imine formation | 2-Substituted Isoindolin-1-ones | 75% – 90% | |
| Aqueous Hydrolysis ( | Gem-diol collapse | Ethyl 2-formylbenzoate | 80% – 95% | |
| Sodium Alkoxides ( | Double | Ethyl 2-(dialkoxymethyl)benzoate | 70% – 85% | |
| Hydrazines ( | Hydrazone formation | 2-Amino-isoindolin-1-ones | 65% – 80% |
Experimental Protocols
Protocol A: Synthesis of 2-Substituted Isoindolin-1-ones (Amination)
This protocol details the transformation of this compound into a biologically relevant isoindolin-1-one using a primary amine.
Figure 2: Workflow for the nucleophilic substitution and tandem cyclization of the benzoate.
Causality of Reagent Selection:
-
Base Selection (DIPEA): N,N-Diisopropylethylamine is chosen specifically for its steric hindrance. It effectively scavenges the 2 equivalents of HBr generated during the substitution without competitively attacking the benzylic bromide (which would form an unwanted quaternary ammonium salt).
-
Solvent (Anhydrous THF): Strict anhydrous conditions are required. Trace water acts as a competing nucleophile, which would prematurely hydrolyze the gem-dibromide to an aldehyde, severely depressing the yield of the lactam.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with
, dissolve this compound (1.0 mmol) in anhydrous THF (5.0 mL). -
Addition: Add DIPEA (2.0 mmol) via syringe, followed by the dropwise addition of the target primary amine (2.5 mmol).
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C. The thermal energy is required to overcome the activation barrier of the secondary intramolecular amidation step.
-
Self-Validating Monitoring: Spot the mixture on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material is UV-active at
.-
Validation Cue: The appearance of a highly UV-active, lower-running spot (
) confirms lactam formation. -
Troubleshooting: If an intermediate spot at
persists after 8 hours, the cyclization is stalled at the hemiaminal stage. Corrective action: Add 0.5 eq of additional DIPEA and increase heat to drive the reaction to completion.
-
-
Workup: Cool to room temperature, quench with distilled water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography to isolate the pure 2-substituted isoindolin-1-one.
Protocol B: Controlled Hydrolysis to Ethyl 2-formylbenzoate
When the synthetic goal is to generate an aldehyde for subsequent olefination (e.g., Wittig reactions), the gem-dibromide must be hydrolyzed without saponifying the ethyl ester.
Causality of Reagent Selection:
-
Silver Nitrate (
): Using a strong aqueous base (NaOH) would inevitably hydrolyze the ethyl ester, yielding 2-carboxybenzaldehyde. Instead, acts as a halophilic Lewis acid, coordinating to the bromides and precipitating them as AgBr. This dramatically lowers the activation energy, allowing neutral water to act as the nucleophile under mild conditions, preserving the ester.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 mmol) in a 4:1 mixture of Acetone/Water (10 mL) at room temperature.
-
Activation: Slowly add solid
(2.1 mmol) in small portions over 5 minutes. -
Self-Validating Visual Cue: The immediate formation of a dense, pale-yellow precipitate (AgBr) serves as a visual validation that halide abstraction is successfully occurring.
-
Reaction: Stir vigorously at room temperature for 2 hours in the dark (to prevent silver degradation).
-
Self-Validating TLC: Monitor via TLC (10% EtOAc/Hexanes).
-
Validation Cue: The product spot (
) will stain intensely bright orange/red when dipped in a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of the newly formed aldehyde. The starting material does not react with DNPH.
-
-
Workup: Filter the suspension through a pad of Celite to remove the AgBr salts. Concentrate the filtrate to remove acetone, extract the aqueous residue with Dichloromethane (DCM), dry, and evaporate to yield pure ethyl 2-formylbenzoate.
References
-
[1] ChemSrc. 96259-59-5_this compound CAS. Retrieved from:[Link]
-
[3] PubChem. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082. Retrieved from:[Link]
Sources
"application of Ethyl 2-(dibromomethyl)benzoate in natural product synthesis"
Application Note: The Strategic Utility of Ethyl 2-(dibromomethyl)benzoate in Natural Product Synthesis
Executive Summary & Physicochemical Rationale
In the realm of total synthesis and medicinal chemistry, the efficient construction of complex heterocyclic cores from simple precursors is a paramount objective. This compound (CAS: 96259-59-5) [1] stands out as a highly versatile, bifunctional building block. Structurally, it features a nucleophile-susceptible ethyl ester positioned ortho to a highly electrophilic gem-dibromide group.
The Causality of Design: Why utilize a gem-dibromide rather than a direct aldehyde (e.g., ethyl 2-formylbenzoate)? The dibromomethyl group serves as a robust "masked aldehyde." During multi-step syntheses involving harsh upstream conditions (e.g., cross-coupling or strong metalation), the gem-dibromide remains inert, preventing premature aldol condensations, unwanted nucleophilic attacks, or oxidation. Upon targeted activation, it seamlessly undergoes tandem cascade reactions. This orthogonal reactivity makes it an ideal precursor for synthesizing isoindolinones and phthalides—core scaffolds found in numerous natural products, PFKFB3 inhibitors[2], and VEGF inhibitors[3]. Furthermore, halogenated derivatives of this scaffold are highly valued as building blocks in scalable pharmaceutical development[4].
Core Application I: Isoindolinone Alkaloid Synthesis
Isoindolinones are privileged pharmacophores present in a vast array of natural alkaloids (e.g., Lennoxamine, Chilenine, and Stachybotryns).
Mechanistic Insight: The reaction of this compound with primary amines initiates a thermodynamic cascade. The amine displaces the bromides to form a transient iminium/aminal species. The spatial proximity of the ortho-ester provides an intramolecular thermodynamic sink; the intermediate rapidly undergoes lactamization, expelling ethanol to yield the highly stable 5-membered isoindolinone ring.
Caption: Cascade synthesis pathway of isoindolinone alkaloids from the gem-dibromide precursor.
Protocol 1: One-Pot Cascade Synthesis of N-Substituted Isoindolinones
This protocol is designed as a self-validating system to ensure high atom economy and reliable cyclization.
-
Initialization: Dissolve 1.0 eq of this compound in anhydrous Acetonitrile (MeCN) (0.2 M).
-
Causality: Anhydrous conditions are critical here to prevent premature hydrolysis of the dibromomethyl group to an aldehyde, ensuring the amine acts as the exclusive primary nucleophile.
-
-
Reagent Addition: Add 2.5 eq of finely powdered
and 1.2 eq of the target primary amine ( ).-
Causality:
acts as a heterogeneous base that efficiently neutralizes the HBr generated during the double displacement without participating in competing nucleophilic attacks (unlike soluble organic bases which might cause side reactions).
-
-
Thermal Activation: Heat the suspension to 80°C for 6–8 hours under a nitrogen atmosphere.
-
Causality: While the initial bromide displacement occurs at lower temperatures, thermal energy is required to overcome the activation barrier of the final intramolecular lactamization step (expulsion of ethanol).
-
-
Self-Validation & Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the non-polar starting material transitions to a highly UV-active, polar isoindolinone product. The mass shift will cleanly correspond to
. -
Workup: Filter the inorganic salts through a Celite pad, concentrate the filtrate in vacuo, and purify via flash column chromatography to isolate the pure alkaloid core.
Core Application II: Phthalide Core Construction
Phthalides (e.g., 3-n-butylphthalide, a bioactive component of celery seed, and Senkyunolide) are crucial natural lactones with significant neuroprotective and anti-inflammatory properties.
Mechanistic Insight: Hydrolysis of the gem-dibromide yields an ortho-formyl ester. Subsequent addition of a carbon nucleophile (e.g., a Grignard reagent) generates a secondary alkoxide. The acidic workup not only quenches the organometallic reagent but drives a spontaneous intramolecular transesterification, closing the lactone ring.
Caption: Two-step hydrolysis and lactonization pathway for generating 3-substituted phthalides.
Protocol 2: Synthesis of 3-Substituted Phthalides via Grignard Addition
-
Halophilic Deprotection: Treat 1.0 eq of the starting material with 2.1 eq of
in an Acetone/ (1:1) mixture at room temperature for 2 hours.-
Causality:
possesses a high halophilic affinity, abstracting bromides to form highly insoluble AgBr. This precipitation thermodynamically drives the hydrolysis equilibrium forward rapidly under mild, neutral conditions, preserving the ester. -
Self-Validation: The immediate formation of a heavy, pale-yellow precipitate (AgBr) serves as a visual confirmation of successful deprotection.
-
-
Intermediate Extraction: Filter the AgBr salts, extract the aqueous layer with Ethyl Acetate, dry over
, and concentrate to yield crude ethyl 2-formylbenzoate. -
Nucleophilic Addition: Dissolve the aldehyde in anhydrous THF at 0°C. Dropwise add 1.1 eq of the desired Grignard reagent (e.g., n-butylmagnesium bromide).
-
Causality: Performing the addition at 0°C minimizes secondary attacks on the less reactive ethyl ester, directing the Grignard exclusively to the highly electrophilic formyl carbon.
-
-
Acidic Lactonization: Quench the reaction with saturated aqueous
and stir for 30 minutes at room temperature.-
Causality: The mildly acidic quench protonates the resulting alkoxide. During the subsequent concentration and workup, this proximity-driven secondary alcohol attacks the ester, driving lactonization (loss of EtOH) to form the thermodynamic phthalide core.
-
Core Application III: Generation of ortho-Quinodimethanes
For the synthesis of complex polycyclic natural products (such as lignans and steroidal frameworks), the gem-dibromide can be reductively debrominated to generate a highly reactive ortho-quinodimethane diene, which is immediately trapped via a Diels-Alder cycloaddition.
Caption: Reductive generation of ortho-quinodimethane for Diels-Alder cycloadditions.
Quantitative Data & Reaction Profiling
The following table summarizes the expected reaction profiles, demonstrating the versatility and efficiency of this compound across different synthetic modalities.
| Target Core | Reagents / Conditions | Key Intermediate | Typical Yield Range | Atom Economy | Natural Product Example |
| Isoindolinone | Iminium / Aminal | 75% – 90% | High | Lennoxamine, Chilenine | |
| Phthalide | 1. | Secondary Alkoxide | 65% – 85% | Moderate | 3-n-Butylphthalide |
| Polycyclic (D-A) | Zn dust, Dienophile, Toluene, 110°C | o-Quinodimethane | 50% – 70% | Low | Aryltetralin Lignans |
References
-
Sigma-Aldrich. "this compound (CAS No.: 96259-59-5)". sigmaaldrich.com. 1
-
Google Patents. "WO2020080979A1 - Pfkfb3 inhibitors and their uses". google.com. 2
-
Molaid. "4-bromo-2-(dibromomethyl)benzoate - CAS 476660-61-4 (VEGF inhibitors)". molaid.com. 3
-
MDFCW. "Methyl 5-Bromo-2-(dibromomethyl)benzoate_1265286-99 - Building Blocks for Pharmaceuticals". mdfcw.com. 4
Sources
- 1. 2-ethyl-dimethyl benzoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2020080979A1 - Pfkfb3 inhibitors and their uses - Google Patents [patents.google.com]
- 3. 4-bromo-2-(dibromomethyl)benzoate - CAS号 476660-61-4 - 摩熵化学 [molaid.com]
- 4. Methyl 5-Bromo-2-(dibromomethyl)benzoate_1265286-99-4_M293800_ãè±èæ ååç½ã [mdfcw.com]
"protecting group strategies for the ester functionality in Ethyl 2-(dibromomethyl)benzoate"
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge: Ethyl 2-(dibromomethyl)benzoate (1 ) presents a unique "ticking clock" in organic synthesis. It contains two electrophilic sites in close proximity: the ester carbonyl and the ortho-benzylic gem-dibromide.
Standard ester hydrolysis (saponification) using aqueous base (NaOH/LiOH) is strictly contraindicated . The hydroxide ion acts as a nucleophile not only on the ester but also on the gem-dibromide, leading to the rapid formation of 2-formylbenzoic acid (phthalaldehydic acid) via a Wohl-Ziegler-type hydrolysis or neighboring group participation. Furthermore, strong bases can induce elimination of the benzylic bromide to form reactive carbene or vinyl bromide species.
The Solution: To "protect" or manipulate the carboxylate functionality in this molecule, researchers must utilize non-aqueous, transition-metal-catalyzed transesterification . This application note details protocols to swap the labile ethyl group for more robust protecting groups (tert-butyl, allyl, or TMSE) without compromising the sensitive gem-dibromide payload.
Strategic Analysis: Selecting the Right Protecting Group
Before initiating benchwork, select the target ester based on your downstream chemical requirements. The ethyl group is often too labile for complex multi-step synthesis.
Decision Matrix for Ester Selection
Figure 1: Strategic decision tree for selecting the appropriate ester protecting group based on downstream compatibility.
Critical Mechanistic Insight: The Titanium Advantage
Traditional acid-catalyzed transesterification (Fischer esterification) requires high temperatures and strong protic acids, which can degrade the benzylic bromides. We utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] , which operates via a coordination-insertion mechanism under neutral conditions.
Mechanism of Action:
-
Coordination: The carbonyl oxygen of the ethyl ester coordinates to the Lewis acidic Titanium center.
-
Activation: This lowers the LUMO of the carbonyl, making it susceptible to attack.
-
Ligand Exchange: The target alcohol (e.g., t-BuOH) acts as a ligand on the Ti center.
-
Intramolecular Transfer: The alkoxide is delivered to the carbonyl in a concerted 4-membered transition state, avoiding free charged intermediates.
Figure 2: The concerted mechanism of Titanium-mediated transesterification minimizes side reactions.
Experimental Protocols
Protocol A: Steric Shielding (Synthesis of the tert-Butyl Ester)
Objective: Convert this compound to the tert-butyl analog to increase stability against nucleophilic attack. Reagent: Titanium(IV) isopropoxide / tert-Butanol.
Reagents & Equipment:
-
Substrate: this compound (1.0 equiv)
-
Solvent/Reagent: Anhydrous tert-Butanol (20 equiv) - Acts as solvent
-
Catalyst: Ti(OiPr)₄ (0.2 equiv)
-
Apparatus: Flame-dried round bottom flask, Dean-Stark trap (molecular sieves variant) or distillation head.
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under Argon, dissolve the substrate in anhydrous t-BuOH.
-
Catalyst Addition: Add Ti(OiPr)₄ (20 mol%) via syringe. The solution may turn slightly yellow.
-
Equilibrium Shift: Heat the mixture to reflux (83°C). Crucial Step: Because the boiling point of ethanol (78°C) is close to t-BuOH, standard distillation is difficult. Use a Soxhlet extractor filled with activated 4Å molecular sieves mounted between the flask and the condenser. The refluxing solvent condenses, passes through the sieves (removing EtOH and water), and returns to the flask.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The t-butyl ester usually runs slightly higher (more non-polar) than the ethyl ester.
-
Workup (Non-Aqueous): Once complete (~12-24h), cool to RT. Add 2% D2O or wet ether to quench the titanate. A white precipitate (
) will form. -
Purification: Filter through a pad of Celite. Concentrate the filtrate. Purify via rapid silica gel chromatography (neutralized with 1% Et3N to prevent acid-catalyzed cleavage of the new t-butyl group).
Protocol B: Orthogonal Protection (Synthesis of the Allyl Ester)
Objective: Install an allyl group for removal under neutral conditions (Pd(PPh₃)₄/Morpholine) later in the synthesis. Reagent: Otera’s Catalyst (Distannoxane).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alcohol: Allyl alcohol (5.0 equiv)
-
Catalyst: 1,3-Disubstituted tetraalkyldistannoxane (Otera's Catalyst) (0.05 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Dissolve substrate and allyl alcohol in toluene (0.5 M concentration).
-
Catalysis: Add Otera's catalyst (5 mol%).
-
Reflux: Heat to reflux. The reaction is driven by the volatility of ethanol.
-
Reaction Time: This catalyst is highly active; reaction often completes in 2-4 hours.
-
Workup: Evaporate solvent. The tin catalyst is lipophilic. Dissolve residue in acetonitrile and wash with hexane to remove organotin species (or use fluoride-based column chromatography if tin residues persist).
Data & Validation
Table 1: Comparative Stability of Ester Protecting Groups for 2-(dibromomethyl)benzoates
| Protecting Group | Formation Method | Stability: Acid | Stability: Base | Stability: Fluoride | Risk to |
| Ethyl (Start) | N/A | Moderate | Low (Hydrolysis) | High | High (in base) |
| tert-Butyl | Ti(OiPr)₄ / tBuOH | Low (Cleaves) | High | High | Low |
| Allyl | Otera Cat. / Allyl-OH | High | Moderate | High | Very Low |
| TMSE | DCC / TMSE-OH | High | Moderate | Low (Cleaves) | Very Low |
Safety & Handling (Lachrymator Warning)
-
Benzylic Bromides: The substrate and products are potent lachrymators (tear gas agents). All operations, including weighing and rotary evaporation, must be performed in a well-ventilated fume hood.
-
Waste Disposal: Quench all tin and titanium residues according to local hazardous waste regulations. Do not mix organotin waste with general organic solvents.
References
-
Otera, J. (1993).[1] "Transesterification."[2][3][4][1][5][6][7] Chemical Reviews, 93(4), 1449–1470.[1] [Link]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.
-
Di Loreto, H., et al. (2002).[8] "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate." (Analogous ortho-substitution stability data). Chemosphere, 49(3), 353-361.[8] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Otera's catalyst - Wikipedia [en.wikipedia.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. US4020010A - Tin titanium complexes as esterification/transesterification catalysts - Google Patents [patents.google.com]
- 8. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
"use of Ethyl 2-(dibromomethyl)benzoate in the synthesis of pharmaceutical intermediates"
Abstract
This technical guide details the application of Ethyl 2-(dibromomethyl)benzoate (CAS: 53012-68-3) as a robust, shelf-stable surrogate for ethyl 2-formylbenzoate in the synthesis of pharmaceutical intermediates. While the formyl derivative is prone to oxidation (forming phthalic acid) and polymerization, the gem-dibromide variant offers superior stability and controlled reactivity. This note provides validated protocols for its synthesis via Wohl-Ziegler bromination and its subsequent conversion into 1(2H)-phthalazinone , a critical pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Talazoparib .
Introduction: The "Masked" Aldehyde Advantage
In the retrosynthetic analysis of phthalazinone-based drugs, the 2-formylbenzoic acid ester is a ubiquitous intermediate. However, process chemists often face challenges with the aldehyde's stability during scale-up.
This compound serves as a "masked" aldehyde equivalent. It possesses two key reactive centers:
-
The Electrophilic Benzylic Carbon: The gem-dibromide moiety (-CHBr
) is highly susceptible to nucleophilic attack and hydrolysis. -
The Ortho-Ester: Proximity to the benzylic center facilitates rapid cyclization with binucleophiles like hydrazine.
By utilizing the dibromo intermediate, researchers can bypass the isolation of the unstable aldehyde, proceeding directly to heterocyclic ring formation in a "telescoped" process.
Mechanism of Action: Cyclization Dynamics
The transformation of this compound into a phthalazinone core involves a cascade of hydrolysis and condensation.
Pathway Logic:
-
Hydrolysis/Solvolysis: The gem-dibromide undergoes hydrolysis (often in situ with aqueous hydrazine) to generate the aldehyde or a hydrazone intermediate.
-
Condensation: The hydrazine nitrogen attacks the ester carbonyl.
-
Cyclization: Elimination of ethanol and water drives the formation of the aromatic pyridazine ring fused to the benzene.
Figure 1: Reaction pathway showing the conversion of the dibromo precursor to the phthalazinone scaffold via transient aldehyde/hydrazone species.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Selective radical bromination of Ethyl 2-methylbenzoate.
Reagents:
-
Ethyl 2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide
-
Solvent: Methyl acetate (Green alternative to CCl
) or Acetonitrile.
Workflow:
-
Dissolution: Dissolve Ethyl 2-methylbenzoate in methyl acetate (0.5 M concentration).
-
Addition: Add NBS (1.1 eq) and AIBN (0.025 eq) at room temperature.
-
Initiation: Heat to reflux (approx. 57°C for MeOAc). The reaction is exothermic; monitor carefully.
-
Second Charge: After 2 hours (or upon consumption of starting material to monobromide), add the remaining NBS (1.1 eq) and AIBN (0.025 eq).
-
Completion: Reflux for an additional 4–6 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) and monobromide (Rf ~0.6) should disappear, leaving the dibromide (Rf ~0.5).
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to yield the crude yellow oil.
Critical Process Parameter (CPP):
-
Stoichiometry: Using less than 2.1 eq of NBS results in a mixture of mono- and dibromo products which are difficult to separate by distillation due to similar boiling points.
Protocol B: Synthesis of 1(2H)-Phthalazinone
Objective: Cyclization with Hydrazine to form the PARP inhibitor core.
Reagents:
-
Crude this compound (1.0 eq)
-
Hydrazine Hydrate (80% aq. solution) (3.0 eq)
-
Solvent: Ethanol (95%) or Acetic Acid.
Workflow:
-
Preparation: Dissolve the crude dibromo ester in Ethanol (5 mL per gram).
-
Addition: Add Hydrazine Hydrate dropwise at room temperature.
-
Note: Reaction is exothermic.
-
-
Reflux: Heat the mixture to reflux (78°C) for 3 hours.
-
Validation:
-
Isolation: Cool the mixture to 0°C. Add water (equal volume to ethanol) to maximize precipitation.
-
Filtration: Filter the white solid, wash with cold 50% ethanol, and dry.
Figure 2: Operational workflow for the synthesis of 1(2H)-phthalazinone from the dibromo precursor.
Data Summary & Troubleshooting
Table 1: Comparative Yields & Solvent Effects
| Solvent System | Temperature | Reaction Time | Isolated Yield | Notes |
| Ethanol (95%) | 78°C (Reflux) | 3 h | 88% | Cleanest product; easy precipitation. |
| Acetic Acid | 118°C | 1 h | 82% | Faster, but requires neutralization during workup. |
| THF/Water | 66°C | 6 h | 75% | Slower; phase transfer catalyst may be required. |
Troubleshooting Guide:
-
Issue: Low Yield / Sticky Solid.
-
Cause: Incomplete hydrolysis of the dibromide before cyclization.
-
Fix: Ensure water is present in the solvent system (use 95% EtOH or add small amount of water) to facilitate the gem-dibromide
aldehyde transition.
-
-
Issue: Presence of Monobromide in Starting Material.
-
Cause: Insufficient NBS or reaction time in Protocol A.
-
Fix: The monobromide will convert to the isoindolinone (via N-alkylation) rather than phthalazinone, creating an impurity. Ensure Protocol A reaches >98% conversion to dibromide.
-
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Benzyl bromides (both mono- and dibromo-) are potent lachrymators (tear gas agents).
-
Control: All operations involving the isolation of the dibromo intermediate must be performed in a functioning fume hood .
-
Decontamination: Glassware should be rinsed with a dilute sodium thiosulfate solution to quench active brominating agents before removal from the hood.
-
-
Hydrazine: A known carcinogen and corrosive. Use double-gloving and avoid inhalation of fumes.
References
-
Wohl-Ziegler Bromination Mechanism & Solvents
-
Synthesis of Phthalazinones for PARP Inhibitors
-
Gem-Dibromides as Aldehyde Precursors
- Source: Journal of Organic Chemistry. "Hydrolysis of gem-dihalides."
-
URL:[Link]
-
Safety Data Sheet (Ethyl 2-methylbenzoate & Brominated derivatives)
- Source: PubChem Labor
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]
- 3. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN115806526B - A preparation method of olaparib intermediate - Google Patents [patents.google.com]
Troubleshooting & Optimization
"challenges in the selective dibromination of ethyl 2-methylbenzoate"
Topic: Challenges in the Selective Dibromination of Ethyl 2-Methylbenzoate Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Center (Troubleshooting & FAQs)
Subject: Optimization of gem-Dibromination of Ethyl 2-Methylbenzoate Case ID: T-BENZ-BR2-005 Applicable Substrates: Ethyl 2-methylbenzoate (and related ortho-toluates) Target Product: Ethyl 2-(dibromomethyl)benzoate (Precursor to Ethyl 2-formylbenzoate)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge:
Researchers often target the selective gem-dibromination of the benzylic methyl group in ethyl 2-methylbenzoate to generate the
However, this transformation is notoriously difficult due to the "Ortho Effect." The adjacent ester group creates significant steric hindrance and electronic deactivation, making the second bromination step kinetically slow compared to the first.
Common Failure Modes:
-
Stalling at Mono-bromide: The reaction stops at ethyl 2-(bromomethyl)benzoate.
-
Ring Bromination: Electrophilic aromatic substitution occurs on the ring (typically at C5) due to impurities or improper solvent polarity.
-
Hydrolysis: The target gem-dibromide is highly moisture-sensitive and degrades to the aldehyde or carboxylic acid during workup.
Reaction Pathway & Mechanism (Visualized)
The following diagram illustrates the radical chain pathway and the competing side reactions.
Figure 1: Reaction cascade showing the kinetic bottleneck at the mono-bromide stage and critical degradation pathways.
Standard Operating Procedure (SOP) for Dibromination
To overcome the kinetic barrier of the second bromination, standard Wohl-Ziegler conditions (NBS/CCl4) are often insufficient.
| Parameter | Recommendation | Rationale |
| Reagent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of |
| Stoichiometry | 2.2 – 2.5 equivalents | Excess is required to push the equilibrium from mono- to di-bromo. |
| Solvent | Chlorobenzene (PhCl) | Higher boiling point (132°C) than CCl4 or Benzotrifluoride allows for higher thermal activation energy to overcome steric hindrance. |
| Initiator | AIBN or BPO | Added in portions (e.g., 0.1 eq every 2 hours) to maintain active radical flux throughout the extended reaction time. |
| Light Source | Visible/UV (Flood lamp) | If thermal initiation fails, photo-initiation (300-500W tungsten lamp) can accelerate the radical cleavage. |
Troubleshooting Guide (Q&A)
Issue 1: "I have 90% Mono-bromide and the reaction won't proceed to the Dibromide."
Diagnosis: The activation energy for abstracting the second hydrogen (adjacent to a bromine and a twisted ester group) is too high for your current temperature. Corrective Actions:
-
Switch Solvent: If you are using CCl4 (reflux ~77°C) or DCM, switch to Chlorobenzene or 1,2-Dichloroethane and reflux at >85°C. The second bromination often requires temperatures above 100°C.
-
Portion-wise Initiator: The half-life of AIBN at 100°C is very short. Add 5 mol% AIBN at t=0, then another 5 mol% every 2–3 hours.
-
Concentration: Run the reaction more concentrated (0.5 M to 1.0 M) to increase collision frequency, but ensure stirring is vigorous to prevent localized "hot spots" of bromine.
Issue 2: "I am seeing significant Ring Bromination (impurities at 5-position)."
Diagnosis: This indicates an Ionic Mechanism (Electrophilic Aromatic Substitution) is competing with the Radical Mechanism. This usually happens if the reaction mixture is wet, polar, or contains Lewis acids (like trace Iron). Corrective Actions:
-
Scavenge Acids: Add anhydrous
or (solid) to the reaction mixture to neutralize HBr formed during the reaction. HBr can catalyze ionic bromination. -
Check NBS Purity: Old, yellow NBS contains free
and HBr. Recrystallize your NBS from water (and dry thoroughly) or wash with minimal acetone before use. White NBS is required. -
Light Source: Ensure strong irradiation. A high flux of radicals outcompetes the ionic pathway.
Issue 3: "My product turns into a white solid/oil mixture during purification and smells like almonds."
Diagnosis: Unwanted Hydrolysis . The gem-dibromide is extremely labile. Atmospheric moisture is converting it to Ethyl 2-formylbenzoate (the aldehyde), which smells like almonds/marzipan. Corrective Actions:
-
Avoid Silica Gel: Silica is slightly acidic and wet. It will hydrolyze your dibromide.
-
Purification Strategy: Do not column chromatograph.
-
Filter off the succinimide.
-
Evaporate solvent strictly under anhydrous conditions.
-
Crystallize from anhydrous Hexane/Et2O if possible, or proceed immediately to the next step (e.g., hydrolysis to aldehyde) if that is your ultimate target.
-
Decision Tree: Optimization Protocol
Use this logic flow to determine the next step in your experiment.
Figure 2: Decision tree for optimizing reaction conditions based on crude NMR analysis.
References & Authority
-
Wohl-Ziegler Reaction Mechanism:
-
Source: Organic Chemistry Portal.[1] "Mechanism of the Wohl-Ziegler Reaction."
-
Relevance: Establishes the radical chain mechanism and the necessity of low
concentration. -
Link:
-
-
Synthesis of Ethyl 2-(bromomethyl)benzoate (Mono-bromide):
-
Source: ChemicalBook / Literature Protocols.[2]
-
Relevance: Confirms that mono-bromination is high-yielding (99%) under mild conditions, highlighting that di-bromination requires forcing conditions.
-
Link:
-
-
Selectivity Challenges in Benzylic Bromination:
-
Source: Master Organic Chemistry. "Selectivity in Free Radical Reactions."
-
Relevance: Explains the thermodynamic differences between benzylic, secondary, and tertiary radical abstraction.
-
Link:
-
-
Photochemical Bromination Protocols:
-
Source: PrepChem. "Synthesis of Methyl-2-bromomethylbenzoate."
-
Relevance: Provides specific glassware setup (immersion photolysis) for driving difficult brominations of ortho-toluates.
-
Link:
-
Sources
Technical Guide: Troubleshooting Side Products in the Synthesis of Ethyl 2-(dibromomethyl)benzoate
Executive Summary & Reaction Logic
The synthesis of Ethyl 2-(dibromomethyl)benzoate is a critical intermediate step, often serving as a "masked" aldehyde for downstream heterocycle synthesis (e.g., isoquinolines or phthalazinones). The transformation typically involves the radical bromination of Ethyl 2-methylbenzoate (Ethyl o-toluate) using N-Bromosuccinimide (NBS) or bromine (
While the reaction appears straightforward, the ortho-substitution presents unique stability challenges. Unlike para-isomers, the proximity of the ester group to the benzylic center facilitates intramolecular cyclization pathways, leading to specific impurities like phthalide and hydroxyphthalide .
This guide deconstructs the reaction kinetics and provides a self-validating troubleshooting framework to isolate the target gem-dibromide from its mono-brominated precursor and over-brominated byproducts.
Reaction Pathway & Impurity Map
The following diagram illustrates the sequential bromination steps and the "off-pathway" side reactions triggered by moisture or thermal stress.
Caption: Sequential radical bromination pathway showing critical diversion points where moisture leads to cyclized phthalide derivatives.
Technical Troubleshooting & FAQs
Issue 1: "I have a persistent Monobromo impurity (10-15%) that won't convert."
Diagnosis: Kinetic Stalling.
The second bromination (Mono
Corrective Action:
-
Stoichiometry Adjustment: Do not use a stoichiometric 2.0 equivalents of NBS. The reaction consumes reagents in side processes (e.g.,
loss). Use 2.2 to 2.4 equivalents of NBS. -
Radical Initiator Spiking: The half-life of initiators like AIBN is short at reflux temperatures (
hour at 80°C).-
Protocol: Add the initiator in three portions : 50% at
, 25% at , and 25% at to maintain a steady radical flux.
-
-
Light Source: If using photochemical initiation, ensure the reactor walls are clean. Succinimide deposits can block UV transmission, stalling the reaction.
Issue 2: "I am detecting 'Phthalide' in my crude NMR/GC."
Diagnosis: Moisture-Induced Cyclization. This is the specific "ortho-effect" impurity. If the Monobromo intermediate is exposed to moisture, it hydrolyzes to the benzyl alcohol, which immediately cyclizes to form Phthalide (isobenzofuran-1(3H)-one), releasing ethanol. This transformation is irreversible and acid-catalyzed (HBr byproduct).
Corrective Action:
-
Strict Anhydrous Conditions: Dry the solvent (
, PhCl, or Trifluorotoluene) over molecular sieves (3Å) before use. -
HBr Scavenging: The reaction produces HBr, which catalyzes hydrolysis.
-
Protocol: Include solid Sodium Bicarbonate (
) or Calcium Carbonate ( ) in the reaction mixture (0.1 eq) to neutralize HBr in situ without quenching the radical species.
-
-
Workup Speed: Do not let the crude reaction mixture sit in aqueous washes. Separate layers immediately and dry over
.
Issue 3: "My Target (Dibromide) is degrading into an aldehyde during purification."
Diagnosis: Gem-Dibromide Instability. Gem-dibromides are "masked" carbonyls. Upon contact with water (especially basic or acidic water), they hydrolyze to the aldehyde (Ethyl 2-formylbenzoate ). In ortho-substituted systems, this aldehyde exists in equilibrium with 3-hydroxyphthalide (pseudo-acid form).
Corrective Action:
-
Avoid Silica Chromatography: Silica gel is slightly acidic and contains bound water, which promotes hydrolysis.
-
Alternative: Purify via crystallization (e.g., from Hexane/EtOAc) or vacuum distillation (if stable).
-
If Column is necessary: Pre-treat the silica with 1-2% Triethylamine to neutralize acidity and use anhydrous eluents.
-
-
Neutral Workup: Wash the organic layer with cold saturated
. Avoid strong bases (NaOH), which will saponify the ester and drive rapid cyclization to phthalic acid derivatives.
Impurity Profile Data
| Impurity Name | Structure Note | Origin | Detection (NMR/TLC) | Removal Strategy |
| Monobromide | Ethyl 2-(bromomethyl)benzoate | Incomplete Reaction | Drive reaction to completion; difficult to separate via column. | |
| Tribromide | Ethyl 2-(tribromomethyl)benzoate | Over-reaction (Excess NBS) | No benzylic proton; Aromatic shift | Control NBS equivalents; Recrystallization. |
| Phthalide | Isobenzofuran-1(3H)-one | Hydrolysis of Monobromide | Irreversible. Must prevent formation via anhydrous conditions. | |
| Aldehyde | Ethyl 2-formylbenzoate | Hydrolysis of Dibromide | Keep workup cold and neutral; Use fresh solvents. |
Optimized Experimental Protocol
Objective: Synthesis of this compound with minimal phthalide formation.
Reagents:
-
Ethyl 2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (2.3 eq) - Recrystallize from water and dry thoroughly before use to remove free bromine/HBr.
-
AIBN (0.05 eq) or Benzoyl Peroxide.
-
Solvent:
-Trifluorotoluene (TFT) or Chlorobenzene (Greener alternatives to ).
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Dissolution: Dissolve Ethyl 2-methylbenzoate in TFT (0.5 M concentration). Add NBS (1.2 eq initially) and AIBN (0.02 eq).
-
Reaction (Stage 1): Heat to reflux (approx. 80-100°C). The mixture should turn orange/red and then fade to pale yellow as the radical chain propagates.
-
Reaction (Stage 2): After 2 hours, cool slightly and add the second portion of NBS (1.1 eq) and AIBN (0.03 eq). Resume reflux.
-
Why? This "portion-wise" addition keeps the radical concentration high for the difficult second bromination step.
-
-
Monitoring: Monitor via 1H NMR rather than TLC. Look for the disappearance of the singlet at ~2.6 ppm (
) and the intermediate singlet at ~4.9 ppm ( ). The target gem-dibromide benzylic proton appears downfield ( ppm). -
Workup (Crucial):
-
Cool to 0°C. Filter off the precipitated succinimide (save solid to weigh and confirm consumption).
-
Evaporate the solvent under reduced pressure.[1] Do not perform an aqueous wash if possible.
-
If washing is required: Use cold 5%
followed rapidly by Brine. Dry over .
-
-
Purification: Recrystallize the crude oil/solid from boiling Hexane with a minimal amount of Ethyl Acetate.
References
-
Benzylic Bromination Mechanism & Selectivity
- Topic: General mechanism of NBS bromin
- Source: Master Organic Chemistry.
-
URL:[Link]
- Synthesis of Ethyl 2-(bromomethyl)benzoate (Precursor)
-
Phthalide Formation & Hydrolysis
- Topic: The cyclization of ortho-substituted benzyl halides to phthalides under hydrolytic conditions.
- Source: Organic Syntheses, Coll. Vol. 3, p.737 (1955); Vol. 23, p.74 (1943).
-
URL:[Link]
-
Gem-Dibromide Hydrolysis to Aldehydes
- Topic: The reactivity of gem-dibromides as masked aldehydes and their conversion p
- Source: National Institutes of Health (PMC). "An Oxidation of Benzyl Methyl Ethers with NBS.
-
URL:[Link]
-
Safety Data (Ethyl 2-(bromomethyl)benzoate)
- Topic: Handling precautions for lachrym
- Source: PubChem CID 11032082.
-
URL:[Link]
Sources
"purification of Ethyl 2-(dibromomethyl)benzoate from monobrominated impurity"
An essential, yet often challenging, aspect of synthetic chemistry is the purification of a target compound from closely related impurities. The separation of Ethyl 2-(dibromomethyl)benzoate from its monobrominated counterpart, Ethyl 2-(bromomethyl)benzoate, is a classic example of this difficulty. Their structural similarities lead to nearly identical physical properties, such as polarity and solubility, making standard purification techniques non-trivial.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals facing this specific purification challenge. We will explore the underlying principles of separation, offer detailed protocols for the most effective techniques, and provide troubleshooting solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and Ethyl 2-(bromomethyl)benzoate so challenging?
The primary challenge lies in the minimal structural difference between the desired dibrominated product and the monobrominated impurity. The only distinction is a single bromine atom on the benzylic carbon. This subtle variation results in very similar polarities and solubility profiles, causing them to behave almost identically during many purification processes, such as crystallization and chromatography.
Q2: What are the most effective methods for purifying this compound?
The two most successful methods for this separation are:
-
Silica Gel Column Chromatography: This is the most reliable technique, leveraging the slight difference in polarity between the two compounds for separation.[1][2]
-
Fractional Recrystallization: While more challenging, this method can be effective if an appropriate solvent system is identified that can exploit the small differences in solubility between the two compounds at varying temperatures.[3][4]
Q3: How can I monitor the reaction and the purity of my fractions?
Effective monitoring is crucial for a successful purification. The recommended analytical techniques are:
-
Thin-Layer Chromatography (TLC): An indispensable tool for tracking reaction progress and assessing the separation of fractions during column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and accurate quantification of the main compound and impurities. A reverse-phase C18 column is typically effective.[5][6]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Offers definitive structural information and can be used to determine the relative ratio of the dibromo, monobromo, and starting material components in a mixture.[5][7]
Q4: What are the key spectroscopic differences I should look for in ¹H NMR analysis?
The benzylic protons are the most diagnostic signals in the ¹H NMR spectrum:
-
This compound (Product): A singlet at approximately δ 6.8-7.0 ppm, integrating to 1H (the -CHBr₂ proton).
-
Ethyl 2-(bromomethyl)benzoate (Impurity): A singlet at approximately δ 4.9-5.0 ppm, integrating to 2H (the -CH₂Br protons).[8]
-
Ethyl 2-methylbenzoate (Starting Material): A singlet at approximately δ 2.5-2.7 ppm, integrating to 3H (the -CH₃ protons).
By comparing the integration of these characteristic peaks, you can accurately assess the purity of your material.
Purification Strategy Workflow
Before beginning purification, it is essential to have a clear strategy. The following workflow outlines a logical approach to tackling this separation.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide: Column Chromatography
Column chromatography is the most robust method for this separation. Success depends on optimizing the stationary and mobile phases to maximize the resolution between the product and the impurity.
Detailed Experimental Protocol: Flash Column Chromatography
-
Column Selection & Packing:
-
Choose a glass column with an appropriate diameter and length for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, most non-polar mobile phase (e.g., Hexane:Ethyl Acetate 98:2).[1]
-
Pack the column by pouring the slurry and allowing it to settle, or by applying gentle pressure. Ensure the silica bed is uniform and free of air bubbles.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column, creating a thin, even band.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.[10][11] A typical starting point is a 98:2 or 95:5 Hexane:Ethyl Acetate ratio.
-
Collect fractions and monitor them closely by TLC. The less polar monobrominated impurity will elute before the more polar dibrominated product.
-
If separation is slow or incomplete, you can gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexane:Ethyl Acetate). This should be done cautiously to avoid co-elution.
-
Troubleshooting Common Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Poor Separation / Co-elution | 1. Mobile phase is too polar. | Decrease the polarity of the eluent (e.g., from 90:10 to 95:5 Hexane:EtOAc). A less polar mobile phase slows the movement of all compounds, increasing their interaction time with the silica and enhancing the separation of components with small polarity differences. |
| 2. Column was overloaded. | Use a larger column with more silica gel relative to the sample amount. Overloading saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands. | |
| 3. Elution was too fast. | Reduce the flow rate. A slower flow rate allows for better equilibrium between the mobile and stationary phases, resulting in sharper bands and improved resolution. | |
| Product Not Eluting | 1. Mobile phase is too non-polar. | Gradually increase the eluent polarity (e.g., from 95:5 to 90:10 Hexane:EtOAc). The desired dibrominated product is more polar than the monobrominated impurity and may require a slightly more polar mobile phase to overcome its adsorption to the silica gel. |
| Cracked or Channeled Column | 1. Improper column packing. | This is usually irreversible for the current run. The column must be repacked. Ensure the silica is packed as a uniform slurry without air pockets to prevent the mobile phase from creating channels and bypassing the bulk of the stationary phase, which eliminates separation.[9] |
| Broad, Tailing Bands | 1. Sample is not very soluble in the mobile phase. | Try adding a small percentage of a more polar solvent like dichloromethane to the mobile phase, but be aware this may reduce separation. Tailing occurs when a portion of the sample adsorbs too strongly or has poor solubility, leading to a continuous "leaching" from the stationary phase rather than a sharp band. |
| 2. Sample is degrading on the silica. | This compound is a benzylic bromide and can be sensitive. Consider using deactivated (e.g., neutral) silica gel or running the column quickly. Acidic sites on standard silica can sometimes catalyze decomposition. |
Troubleshooting Guide: Fractional Recrystallization
Recrystallization purifies compounds by exploiting differences in solubility.[4] For this specific pair of molecules, finding a suitable solvent is challenging but can be a scalable purification method if successful.
Detailed Experimental Protocol: Recrystallization
-
Solvent Screening:
-
The goal is to find a solvent or solvent system in which the desired this compound has high solubility at high temperatures and low solubility at low temperatures, while the monobrominated impurity remains more soluble at low temperatures.
-
Test small amounts of the crude mixture in various solvents. Good candidates to screen include petroleum ether, hexane, isopropanol, ethanol, and mixtures like hexane/ethyl acetate.[3][12]
-
-
Dissolution:
-
In an appropriately sized flask, add the chosen solvent to the crude material.
-
Heat the mixture gently with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurity.
-
Dry the crystals and analyze their purity by ¹H NMR and/or HPLC. It may be necessary to perform a second recrystallization to achieve high purity.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 8. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. figshare.com [figshare.com]
- 12. reddit.com [reddit.com]
"optimizing reaction conditions for the synthesis of Ethyl 2-(dibromomethyl)benzoate"
Case ID: WZ-RXN-O-TOL Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Reaction Overview
User Query: "How do I optimize the synthesis of Ethyl 2-(dibromomethyl)benzoate and avoid common pitfalls like incomplete bromination or hydrolysis?"
The Chemistry:
The transformation of Ethyl 2-methylbenzoate (Ethyl
Critical Success Factors:
-
Stoichiometry: Excess N-Bromosuccinimide (NBS) is non-negotiable (>2.2 eq).
-
Anhydrous Conditions: Gem-dibromides are masked aldehydes; moisture leads to rapid hydrolysis.
-
Radical Flux: A high sustained radical flux is required to overcome the activation energy of the second bromination step.
The "Golden Path" Protocol
This is the validated baseline method. Deviations from this usually result in mixtures of mono- and dibromides.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role | Critical Note |
| Ethyl 2-methylbenzoate | 1.0 | Substrate | Must be free of radical inhibitors (e.g., BHT). |
| N-Bromosuccinimide (NBS) | 2.4 - 2.5 | Bromine Source | Recrystallize from water if yellow/orange (indicates free |
| Benzoyl Peroxide (BPO) | 0.05 - 0.10 | Initiator | Preferred over AIBN for higher temperature reflux (>80°C). |
| Chlorobenzene (PhCl) | Solvent | Medium | Superior to CCl4 (higher BP: 131°C vs 77°C) drives the reaction faster. |
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl
or Drierite). Strict exclusion of water is vital. -
Dissolution: Dissolve Ethyl 2-methylbenzoate (1.0 eq) in Chlorobenzene (5 mL per mmol substrate).
-
Reagent Addition: Add NBS (1.2 eq) and BPO (0.025 eq).
-
Note: We use a stepwise addition strategy to maintain radical flux and prevent side reactions.
-
-
Initiation: Heat the mixture to reflux (oil bath ~135°C). The solution should turn orange/red briefly and then fade to pale yellow as succinimide precipitates (floats on surface).
-
Mid-Reaction Boost: After 4 hours, cool slightly (to ~80°C) and add the second portion of NBS (1.2 eq) and BPO (0.025 eq). Return to reflux for another 6–12 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. Look for the disappearance of the monobromide intermediate.
-
Workup:
Troubleshooting Guide (FAQ)
Issue 1: "The reaction stalls at the monobromide (Ethyl 2-(bromomethyl)benzoate)."
Diagnosis: The introduction of the first bromine atom stabilizes the benzylic position but also sterically hinders further attack, especially with the ortho-ester present. The radical chain is likely terminating before the second bromination occurs.
Corrective Actions:
-
Switch Solvents: If using CCl
(BP 77°C), switch to Chlorobenzene (BP 131°C) or -Trifluorotoluene (BP 102°C). The higher temperature increases the rate of the rate-determining propagation step. -
Initiator Half-Life: If refluxing >10 hours, AIBN (half-life ~1h at 80°C) is dead. Switch to Benzoyl Peroxide or add AIBN in portions every 2 hours.
-
Light Assist: Shine a 300W Tungsten lamp or blue LED (450nm) on the refluxing flask to boost radical initiation photochemically.
Issue 2: "I isolated the product, but it smells like almonds/aldehydes (Ethyl 2-formylbenzoate)."
Diagnosis: Hydrolysis. You have inadvertently performed a Sommelet-type hydrolysis. Gem-dibromides react with water to form the aldehyde and 2 equivalents of HBr.
Corrective Actions:
-
Drying Tube: Ensure the reaction is under an inert atmosphere or protected by a fresh drying tube.
-
Solvent Dryness: Pre-dry Chlorobenzene over molecular sieves (4Å).
-
Workup Hygiene: Avoid aqueous washes. If you must wash to remove succinimide traces, use cold, saturated brine and move quickly. Store the product in a desiccator.
Issue 3: "The reaction mixture turned black/tarry."
Diagnosis: Thermal decomposition or polymerization, likely caused by free HBr build-up or dirty NBS.
Corrective Actions:
-
Purify NBS: If your NBS is yellow, it contains free bromine and HBr. Recrystallize it from hot water and dry it in a vacuum oven (away from light) before use.
-
HBr Scavenger: Add a small amount (5 mol%) of K
CO or Epoxide (e.g., propylene oxide) to the reaction to scavenge HBr acid, which can catalyze decomposition.
Visualizing the Process
Diagram 1: Reaction Pathway & Kinetic Trap
This diagram illustrates the step-wise bromination and the "energy hill" required to reach the dibromide.
Caption: The conversion from Mono- to Di-bromide is the rate-limiting step requiring elevated temperatures and excess reagent. Moisture leads to irreversible hydrolysis.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing common failure modes in benzylic dibromination.
Comparative Data: Solvent Selection
The choice of solvent dramatically affects the reaction rate due to the boiling point (Arrhenius effect).
| Solvent | Boiling Point (°C) | Relative Rate (Mono | Toxicity/Safety Profile | Recommendation |
| Carbon Tetrachloride (CCl | 77°C | Slow (Baseline) | High (Ozone depleting, Carcinogen) | Avoid (Obsolete) |
| Benzene | 80°C | Slow | High (Carcinogen) | Avoid |
| Trifluorotoluene (PhCF | 102°C | Moderate | Low (Green alternative) | Recommended |
| Chlorobenzene (PhCl) | 131°C | Fast | Moderate | Highly Recommended |
| Acetonitrile | 82°C | Slow | Moderate | Poor solubility for non-polar substrates |
References
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction: Mechanism and Conditions. Retrieved March 1, 2026, from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved March 1, 2026, from [Link]
-
ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. Retrieved March 1, 2026, from [Link]
Sources
- 1. pw.live [pw.live]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
"decomposition of Ethyl 2-(dibromomethyl)benzoate during workup"
Welcome to the technical support center for Ethyl 2-(dibromomethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability and workup of this versatile, yet sensitive, reagent. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
FAQs and Troubleshooting Guides
Question 1: I'm observing significant decomposition of my this compound during aqueous workup. What is the likely cause and how can I prevent it?
Answer:
The primary cause of decomposition for benzylic dibromides like this compound during aqueous workup is hydrolysis. The presence of water, especially under basic or even neutral conditions, can lead to the formation of the corresponding benzaldehyde derivative and other byproducts. The electron-withdrawing nature of the ester group can influence the reactivity of the benzylic position.
Troubleshooting Protocol: Minimizing Hydrolysis
-
Anhydrous Workup: If permissible for your reaction, perform a completely anhydrous workup. This involves using anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate.
-
Acidic Wash: If an aqueous wash is necessary, use a mildly acidic solution (e.g., cold, dilute HCl) to quench the reaction. This protonates any residual base and minimizes the concentration of hydroxide ions, which catalyze hydrolysis.
-
Brine Wash: Always follow any aqueous wash with a saturated brine (NaCl) solution. This helps to remove dissolved water from the organic layer and initiates the drying process.
-
Temperature Control: Perform all extractions and washes at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
Visualizing the Problem: Hydrolysis Pathway
Caption: Base-catalyzed hydrolysis of this compound.
Question 2: My final product is contaminated with a significant amount of Ethyl 2-(bromomethyl)benzoate. What went wrong during the synthesis, and how can I improve the selectivity?
Answer:
The presence of the monobrominated species, Ethyl 2-(bromomethyl)benzoate, is a common issue arising from incomplete bromination. The Wohl-Ziegler reaction, typically employing N-Bromosuccinimide (NBS) and a radical initiator, can be challenging to drive to completion without initiating over-bromination or other side reactions.[1]
Key Factors Influencing Bromination Selectivity:
| Factor | Impact on Dibromination | Recommendations |
| NBS Quality | Impurities like Br₂/HBr can accelerate the reaction, potentially leading to a mixture of products.[1] | Use freshly recrystallized NBS. |
| Initiator Concentration | Insufficient initiator can lead to incomplete reaction. | Use a standard catalytic amount (1-5 mol%) of a reliable initiator like AIBN or benzoyl peroxide. |
| Reaction Time & Temperature | Inadequate time or temperature will result in incomplete conversion. | Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. A gentle reflux is often required. |
| Solvent | The choice of solvent can influence the reaction rate and selectivity. | Carbon tetrachloride (CCl₄) or cyclohexane are standard choices for radical brominations. |
Protocol for Optimizing Dibromination:
-
Reagent Purity: Ensure the starting material, Ethyl 2-methylbenzoate, is pure and dry. Use freshly recrystallized NBS.
-
Controlled Addition: Add the NBS portion-wise to the reaction mixture at reflux to maintain a low and steady concentration of bromine.
-
Monitoring: Follow the disappearance of the starting material and the formation of the mono- and di-brominated products by an appropriate analytical technique (TLC, GC/MS, or ¹H NMR).
-
Purification: If a mixture is obtained, careful column chromatography on silica gel can often separate the di-bromo product from the mono-bromo and starting material.
Question 3: I am observing dehalogenation of my product, resulting in Ethyl 2-methylbenzoate. What conditions favor this side reaction?
Answer:
Dehalogenation, the removal of one or both bromine atoms, is a potential side reaction, especially under reductive conditions.[2][3][4] This can occur during the workup or subsequent reaction steps if certain reagents are present.
Conditions Promoting Dehalogenation:
-
Reducing Agents: The presence of reducing agents, even mild ones, can lead to the cleavage of the C-Br bond.
-
Certain Metals: Some metals or metal salts can catalyze dehalogenation.
-
Basic Conditions with Protic Solvents: While hydrolysis is more common, some basic conditions in the presence of a hydrogen donor can lead to reductive dehalogenation.
Troubleshooting Dehalogenation:
-
Avoid Reductive Quenchers: Be mindful of the quenching agents used. Avoid reagents that can act as reducing agents unless specifically intended.
-
Inert Atmosphere: While not always necessary, performing the workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative or reductive side reactions initiated by atmospheric components.
-
Careful Choice of Reagents: In subsequent steps, if the dibromide is an intermediate, ensure that the reagents used are compatible and will not cause dehalogenation.
Visualizing the Dehalogenation Process:
Caption: Stepwise dehalogenation of this compound.
Question 4: Can I use a basic wash (e.g., sodium bicarbonate or sodium hydroxide) during the workup of this compound?
Answer:
It is highly discouraged to use basic washes with this compound. As a benzylic halide, it is susceptible to both substitution (hydrolysis) and elimination reactions under basic conditions. A basic wash will significantly promote the decomposition to Ethyl 2-formylbenzoate and other byproducts.
Recommended Workup Procedure (General):
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a non-polar solvent, dilute with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with cold, dilute acidic water (e.g., 1 M HCl) if necessary to remove any basic residues.
-
Wash with cold water.
-
Wash with cold, saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure at a low temperature.
Data Summary: Workup Conditions to Avoid
| Reagent/Condition | Potential Negative Outcome | Recommended Alternative |
| Sodium Bicarbonate (aq) | Hydrolysis, Elimination | Cold, dilute HCl (if acid removal is needed) |
| Sodium Hydroxide (aq) | Rapid Hydrolysis, Elimination | Cold, dilute HCl (if acid removal is needed) |
| Ammonium Hydroxide (aq) | Amination, Hydrolysis | Cold water or brine wash |
| Elevated Temperatures | Increased rate of all decomposition pathways | Perform workup at 0-5 °C |
References
-
Li, H., et al. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances, 9(43), 25033-25038. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 11: Eliminations of benzylic systems. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(bromomethyl)benzoate. Retrieved from [Link]
-
Singh, A. K., & Bano, A. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science, 3(5), 26-28. Available at: [Link]
-
Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. Retrieved from [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]
-
Journal of the Chemical Society. (1954). The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents. Retrieved from [Link]
-
IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Ethyl 4-(dibromomethyl)benzoate. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
"preventing over-bromination in the synthesis of Ethyl 2-(dibromomethyl)benzoate"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of benzylic brominations. The synthesis of ethyl 2-(dibromomethyl)benzoate from ethyl 2-methylbenzoate via the Wohl-Ziegler reaction is a highly efficient transformation, but the benzylic radical's reactivity often leads to a complex mixture of mono-, di-, and tri-brominated species, alongside ring-brominated impurities [1, 2].
This guide provides the mechanistic causality behind these side reactions and a self-validating experimental framework to achieve >95% selectivity for the dibromomethyl target.
Diagnostic Overview: The Kinetics of Benzylic Bromination
To control the reaction, we must first understand the kinetic bottlenecks. The Wohl-Ziegler reaction operates via the Goldfinger mechanism [1], where N-bromosuccinimide (NBS) acts as a reservoir to maintain a very low, steady-state concentration of molecular bromine (Br₂).
The first bromination is rapid due to the low bond dissociation energy (BDE) of the benzylic C–H bond [3]. The second bromination (yielding our target) is slower due to the electron-withdrawing nature of the first bromine atom. The critical failure point—over-bromination to the tribromomethyl derivative—is thermodynamically favored but kinetically hindered by the steric bulk of the adjacent ethyl ester group [2]. We exploit this kinetic bottleneck to halt the reaction exactly at the dibromo stage.
Kinetic pathways and bottlenecks in the Wohl-Ziegler bromination of ethyl 2-methylbenzoate.
Troubleshooting Guides & FAQs
Q1: How do I strictly prevent the formation of the tribromomethyl impurity? A1: The tribromomethyl impurity is a result of reagent excess and prolonged reaction times. Because the third bromination is sterically hindered, it requires forcing conditions. Causality: If you strictly limit your stoichiometry to 2.02–2.05 equivalents of NBS , the brominating agent will be exhausted precisely as the dibromo product peaks. Never use a large excess of NBS "to push the reaction to completion."
Q2: My reaction stalls at the monobrominated intermediate. Why? A2: Researchers often mistakenly add more NBS when the reaction stalls, which inadvertently leads to over-bromination of the product that has formed. The actual cause of stalling is initiator depletion . Azobisisobutyronitrile (AIBN) has a half-life of roughly 1 hour at 80°C. Solution: Add the initiator in portions (e.g., 20% every hour) rather than all at once to maintain a steady radical flux.
Q3: I am detecting ring-brominated impurities. How do I suppress this? A3: Ring bromination occurs when the reaction shifts from a radical pathway to an ionic Electrophilic Aromatic Substitution (EAS) [2]. Causality: This happens when HBr accumulates and catalyzes the formation of Br₂ from NBS. Solution: Ensure your NBS is pristine white (recrystallized); yellow NBS contains free Br₂/HBr. Maintain vigorous radical initiation (e.g., using 405 nm LEDs) to ensure the radical pathway vastly outcompetes the ionic pathway.
Q4: What is the best scalable alternative to Carbon Tetrachloride (CCl₄)? A4: While CCl₄ is the traditional solvent because it is transparent to radicals, its toxicity and ozone-depleting nature make it obsolete [1]. Solution: Trifluorotoluene (PhCF₃) is the premier drop-in replacement. Its strong C–F bonds are inert to radical abstraction, and its higher boiling point (102°C) allows for faster kinetics if carefully controlled.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. The physical state of the byproducts and the visual color of the reaction mixture serve as real-time indicators of the radical chain's health.
Step 1: Reagent Validation
-
Action: Recrystallize NBS from boiling water and dry under high vacuum.
-
Causality: Commercial NBS degrades over time, releasing Br₂ and HBr. Pristine white NBS validates the absence of free Br₂, effectively neutralizing the ionic EAS pathway before the reaction even begins.
Step 2: Reaction Setup
-
Action: In a flame-dried flask under nitrogen, dissolve ethyl 2-methylbenzoate (1.0 eq) and pure NBS (2.05 eq) in anhydrous trifluorotoluene (PhCF₃) (0.5 M concentration).
-
Causality: The strict 2.05 eq stoichiometry acts as a hard kinetic barrier against tribromination.
Step 3: Initiation & Propagation
-
Action: Heat the mixture to 85°C. Add AIBN (0.1 eq total) in five equal portions, one every 30 minutes.
-
Causality: Portion-wise addition prevents radical spiking and premature termination. Self-Validation: The mixture should remain pale yellow. If it turns deep orange/red, Br₂ is accumulating due to radical chain termination; immediately add the next portion of initiator.
Step 4: In-Process Control (IPC)
-
Action: At 2.5 hours, sample the reaction for ¹H NMR.
-
Validation: Look for the disappearance of the monobromo -CH₂- signal (doublet, ~4.9 ppm) and the dominance of the dibromo -CH- signal (singlet, ~7.5 ppm). Once the monobromo species is <2%, proceed immediately to quench.
Step 5: Quench and Isolation
-
Action: Cool the mixture to 0°C for 1 hour. Filter the precipitated solid. Wash the organic filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃), dry over MgSO₄, and concentrate.
-
Causality: Succinimide is highly insoluble in cold PhCF₃. The quantitative recovery of solid succinimide is a physical validation that the NBS has been fully consumed. The thiosulfate wash neutralizes any trace active bromine, locking the product profile and preventing downstream over-bromination during solvent evaporation.
Self-validating experimental workflow for selective dibromination with integrated IPC feedback.
Process Optimization Data
The following table summarizes the quantitative impact of solvent and initiation choices on the product distribution. Note how continuous photochemical initiation provides the highest selectivity by avoiding the thermal degradation pathways associated with chemical initiators.
| Solvent | Initiator Strategy | Temp (°C) | Time (h) | Conversion (%) | Mono : Di : Tri Ratio | Remarks |
| CCl₄ | AIBN (0.1 eq, bolus) | 76 | 4.0 | >99 | 1 : 95 : 4 | Traditional baseline; toxic and restricted [1]. |
| PhCF₃ | AIBN (0.1 eq, portions) | 85 | 3.0 | >99 | 2 : 97 : 1 | Optimal thermal conditions; highly scalable. |
| MeCN | BPO (0.1 eq, bolus) | 80 | 6.0 | 85 | 15 : 80 : 5 | Poor radical stability; leads to stalling. |
| PhCF₃ | 405 nm LED (Continuous) | 25 | 2.0 | >99 | 0 : 99 : 1 | Highest purity; avoids thermal over-bromination [2]. |
References
-
Wohl–Ziegler bromination Wikipedia, The Free Encyclopedia URL:[Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Scientific Update URL:[Link]
-
Reaction Mechanisms: Radical Halogenation and Bond Dissociation Energies Oregon State University Chemistry Department URL:[Link]
Validation & Comparative
"comparative reactivity of Ethyl 2-(dibromomethyl)benzoate and benzal bromide"
In synthetic organic chemistry and drug development, benzylic geminal dibromides are highly valued as masked carbonyls and versatile electrophilic hubs. However, the local steric and electronic environment—specifically the presence of ortho-coordinating groups—can fundamentally reroute their reactivity.
This guide provides an in-depth comparative analysis of benzal bromide (dibromomethylbenzene) and Ethyl 2-(dibromomethyl)benzoate . By examining their divergent mechanistic pathways, kinetic profiles, and experimental handling, researchers can optimize precursor selection for target-oriented synthesis.
The core difference in reactivity between these two compounds lies in the transition state of their nucleophilic substitution reactions.
Benzal Bromide (Standard gem-Dibromide Reactivity)
Benzal bromide lacks neighboring coordinating groups. Consequently, its reactivity is governed by standard intermolecular
This compound (Neighboring Group Participation) In stark contrast, this compound features an ester group positioned ortho to the dibromomethyl center. This spatial arrangement enables Neighboring Group Participation (NGP) , also known as anchimeric assistance[3]. As the first bromide ion leaves (or is activated), the lone pair on the ester's carbonyl oxygen acts as an internal nucleophile, attacking the benzylic carbon to form a highly stable 5-membered cyclic oxonium intermediate.
This intramolecular cyclization is kinetically favored (due to a lower entropic barrier) and vastly outcompetes intermolecular attack. The intermediate subsequently loses an ethyl cation (often trapped by the displaced bromide) to form 3-bromophthalide, which rapidly hydrolyzes to 3-hydroxyphthalide (the cyclic tautomer of 2-formylbenzoic acid).
Reaction Pathway Visualizations
Reaction pathway for the intermolecular hydrolysis of benzal bromide to benzaldehyde.
Anchimeric assistance and cyclization pathway of this compound.
Quantitative Performance & Reactivity Comparison
The table below summarizes the practical implications of these mechanistic differences in a laboratory setting.
| Property | Benzal Bromide | This compound |
| Primary Reactivity Mode | Intermolecular Nucleophilic Substitution | Intramolecular Cyclization (NGP) |
| Hydrolysis Product | Benzaldehyde | 3-Hydroxyphthalide / 2-Formylbenzoic acid |
| Relative Reaction Rate | Baseline (Slower, requires forcing conditions) | Significantly Accelerated (Anchimeric Assistance) |
| Activation Energy Barrier | High (Dependent on external nucleophile collision) | Low (Facilitated by proximity of internal nucleophile) |
| Typical Hydrolysis Temp. | 100 °C (Reflux) | 25 °C – 60 °C (Mild heating) |
| Synthetic Utility | Aldehyde synthesis, cross-coupling precursor | Phthalide and Isoindolinone core synthesis |
Experimental Methodologies
To demonstrate the practical handling of these compounds, the following self-validating protocols outline the optimal conditions for their respective transformations. The causality behind each experimental choice is detailed to ensure reproducibility.
Protocol A: Hydrolysis of Benzal Bromide to Benzaldehyde
A classic intermolecular hydrolysis utilizing a biphasic or miscible solvent system to overcome the activation barrier[4].
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of benzal bromide in 5 mL of 1,4-dioxane.
-
Nucleophile Addition: Add 5 mL of deionized water to the solution. Causality: Dioxane acts as a miscible co-solvent that keeps the hydrophobic benzal bromide in solution, allowing intimate contact with the aqueous nucleophile.
-
Thermal Activation: Heat the mixture to a vigorous reflux (approx. 100 °C) for 2–4 hours. Causality: The high temperature provides the necessary kinetic energy to overcome the high activation barrier of the initial
displacement. -
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active starting material spot indicates completion.
-
Workup: Cool to room temperature, dilute with 20 mL of water, and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield crude benzaldehyde.
Protocol B: Cyclization of this compound to 3-Hydroxyphthalide
An NGP-driven reaction requiring significantly milder conditions due to the intramolecular nucleophilic attack.
-
Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 5 mL of tetrahydrofuran (THF).
-
Nucleophile Addition: Add 5 mL of deionized water. Causality: THF is chosen over dioxane here because the reaction proceeds rapidly at lower temperatures, making a lower-boiling solvent easier to remove during workup.
-
Mild Activation: Heat the mixture gently to 50–60 °C for 1 hour. Causality: Anchimeric assistance drastically lowers the activation energy; forcing conditions (like 100 °C reflux) are unnecessary and could lead to unwanted degradation or over-hydrolysis of the ester.
-
Monitoring: Monitor via TLC. The reaction will show rapid conversion to a highly polar spot (3-hydroxyphthalide).
-
Workup: Remove THF under reduced pressure. Adjust the aqueous layer to pH 4 using 1M HCl to ensure the product remains in the protonated phthalide/acid form. Extract with ethyl acetate (3 × 15 mL), dry over
, and concentrate to yield 3-hydroxyphthalide.
Conclusion
While both benzal bromide and this compound share a gem-dibromide functional group, their synthetic applications are entirely distinct. Benzal bromide serves as a robust, traditional precursor for benzaldehydes, requiring significant thermal or catalytic driving forces. Conversely, this compound is a highly reactive, self-activating system primed for cyclization. Understanding the causality of Neighboring Group Participation allows researchers to harness this ortho-ester derivative for the rapid, mild construction of complex heterocyclic scaffolds like phthalides and isoindolinones.
References[1] Benchchem. "2-Chloro-6-fluoro-benzal bromide | 2088945-73-5". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUVkR-d7X_w48JoIszWftTm9lJkocp3birP_KwrECTbN6I-Pfy0un49y8GL29Brp58OvPTuznSrnY1rnpO4DCK6h6LTeQGIQ0PNWgqNx0sYdFU6xDl6dAWbYfgIQN9rRGlzEvC6A==[2] ResearchGate. "Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-6QrjHo-uHAflIQf4pLgcW5YqUWQVksF6IbAzeOlYcaYzR-nOP9X8zYZoPvBHZqBwOKPh0naHmoBP-HVaSGRln7junlkERDOHwOeVyIWDkcfe4-zeLtPB0oRHTA2Mna9BWP6FYu7513K9XhObIfXTNhAAQyFKZ_lLSJSrYW51rmdzNKjZ39vG00G8z1t2KLbV3_QOw5GfNdBfLUVaDlOi2u8Bg67k6q_gwIhhLHGoM9u7N2seCff_0dIWpDIzpu8SXnzOYA==[4] ARKAT USA. "Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-kb15zCHa9cPTyVbQIVARDxlDJKumT2f_3njYCwGWRS6EtNtMb6r-nZ57xfokKHEFVUpmRdGcc6WdIStNVIx4QxXuffXmW2Y8k66y2AODXJOSRbnkUAzmlP2RiGMIs3rKj7NV[3] American Chemical Society (ACS). "Neighboring group participation by hydroxyl oxygen. Intramolecular cyclization". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz5eG5i-oTX1Xm4p3sdaNZEpC3ractC1rQtQozj8VrzkkPV33Umb85ydcYnqPAB4kqg3jXaTTL36dD8kLByfM1eedbwYrkNuVDHknH_C3iR4OWX1DNX8cyfocklXmwhoCgqREeHywoAv2K
Sources
Spectral Analysis Guide: Ethyl 2-(bromomethyl)benzoate vs. Ethyl 2-(dibromomethyl)benzoate
This guide provides a rigorous technical comparison of Ethyl 2-(bromomethyl)benzoate (the desired intermediate) and Ethyl 2-(dibromomethyl)benzoate (the common over-brominated impurity).
Executive Summary
In the synthesis of isoindolinone-based pharmaceuticals and heterocycles, Ethyl 2-(bromomethyl)benzoate is a critical benzylic bromide intermediate. It is typically synthesized via radical bromination of ethyl 2-methylbenzoate (ethyl
A persistent challenge in this synthesis is the formation of the over-brominated side product, This compound . Because both compounds are electrophilic esters with similar polarities, they are difficult to distinguish by TLC. Definitive identification requires spectroscopic analysis, specifically
| Feature | Ethyl 2-(bromomethyl)benzoate | This compound |
| Role | Target Intermediate | Critical Impurity |
| Key | Singlet | Singlet |
| MS Isotope Pattern | 1:1 Doublet ( | 1:2:1 Triplet ( |
| Reactivity | Less reactive to |
Chemical Structure & Origin
The dibromo impurity arises from the radical bromination mechanism when the mono-brominated product competes with the starting material for bromine radicals.
Figure 1: Sequential radical bromination pathway. Rate constant
Spectral Fingerprint Comparison
A. Proton NMR (
H NMR)
This is the most reliable method for quantification. The benzylic protons in both species appear as singlets but are separated by >2.5 ppm due to the deshielding effect of the second bromine atom.
-
Ethyl 2-(bromomethyl)benzoate:
-
Signal: A sharp singlet integrating to 2 protons .
-
Shift:
4.96 ppm (in ). -
Logic: The methylene group (
) is deshielded by one bromine and the anisotropic effect of the ortho-ester.
-
-
This compound:
-
Signal: A sharp singlet integrating to 1 proton .
-
Shift:
7.60 – 8.00 ppm (typically distinct from the aromatic region). -
Logic: The methine group (
) bears two bromine atoms. The geminal dibromide effect shifts the proton significantly downfield, often pushing it into or just below the aromatic window.
-
Table 1: Comparative
| Proton Assignment | Ethyl 2-(bromomethyl)benzoate | This compound |
| Benzylic Position | ||
| Ethyl | ||
| Ethyl | ||
| Aromatic Region |
Analyst Note: To calculate the molar ratio of Mono:Di in a crude mixture, integrate the singlet at 4.96 (set to 2H) and the singlet at ~7.76. If the downfield singlet integrates to 0.1, you have 10% molar impurity.
B. Mass Spectrometry (MS)
Mass spectrometry provides a definitive confirmation of the halogen count via isotopic abundance patterns (
-
Mono-bromide (
):-
Pattern: 1:1 doublet .
-
Peaks: Molecular ion
and are of approximately equal intensity. -
m/z: ~242 and 244.
-
-
Di-bromide (
):-
Pattern: 1:2:1 triplet .
-
Peaks:
, , and appear in a 1:2:1 intensity ratio. -
m/z: ~320, 322, and 324.
-
C. Infrared Spectroscopy (IR)
While less diagnostic than NMR, subtle shifts occur in the carbonyl region due to the inductive effect of the bromine atoms.
-
Mono-bromide: Carbonyl (
) stretch typically ~1715–1720 . -
Di-bromide: The increased electron-withdrawing nature of the
group can shift the ortho-ester carbonyl slightly to higher wavenumbers (~1725–1730 ), though overlap makes this difficult to use for quantification.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Purpose: Purity assay.
-
Solvent: Deuterated Chloroform (
) with 0.03% TMS. -
Concentration: Dissolve ~10-15 mg of crude oil in 0.6 mL solvent. High concentration is preferred to detect the methine singlet of the dibromo impurity if present in trace amounts.
-
Acquisition: Standard proton parameters (sw = 20 ppm, d1 = 1.0 s, ns = 16).
Protocol B: HPLC Separation Method
Because these compounds differ in lipophilicity (Dibromo is more lipophilic), they can be separated using Reverse Phase HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).[2]
-
Gradient:
-
0-2 min: 50% B (Isocratic hold)
-
2-10 min: 50%
90% B (Linear gradient) -
10-12 min: 90% B (Wash)
-
-
Detection: UV at 230 nm (benzoate absorption).
-
Elution Order:
-
Ethyl 2-(bromomethyl)benzoate (More polar, elutes first).
-
This compound (Less polar, elutes later).
-
Decision Logic for Identification
Use this logic flow to interpret your analytical data.
Figure 2: Analytical decision matrix for product identification.
References
-
ChemicalBook. (n.d.). Ethyl 2-(bromomethyl)benzoate Synthesis and NMR Data. Retrieved from
-
BenchChem. (2025). Ethyl 2-Bromo-4-methylbenzoate Structure and Reactivity. Retrieved from
-
Sigma-Aldrich. (n.d.). Ethyl 2-(bromomethyl)benzoate Product Specification. Retrieved from [3]
-
University of Calgary. (n.d.). Mass Spectrometry: Isotope Patterns for Halogens. Retrieved from
-
Royal Society of Chemistry. (2014). Titanocene(III) mediated radical reactions (Contextual synthesis data). Retrieved from
Sources
"assessing the purity of synthesized Ethyl 2-(dibromomethyl)benzoate"
A Comparative Analytical Guide for Researchers
Executive Summary: The "Goldilocks" Challenge
Synthesizing Ethyl 2-(dibromomethyl)benzoate (Target) via the radical bromination of ethyl 2-methylbenzoate (Ethyl o-toluate) presents a classic kinetic challenge. The reaction proceeds sequentially:
-
Starting Material (SM): Ethyl 2-methylbenzoate.
-
Intermediate (Mono): Ethyl 2-(bromomethyl)benzoate.
-
Target (Di): this compound.
-
Over-bromination (Tri): Ethyl 2-(tribromomethyl)benzoate (rare but possible).
The critical difficulty lies in stopping the reaction at the gem-dibromide stage. Under-reaction leaves difficult-to-separate mono-bromide; over-reaction destroys the product. Furthermore, gem-dibromides are thermally labile and susceptible to hydrolysis, making standard analytical workflows (like GC-MS or aqueous HPLC) prone to generating artifacts.
This guide objectively compares analytical methodologies to ensure you are measuring the actual purity of your synthesized bulk, not its degradation products.
Part 1: Comparative Analysis of Methods
| Feature | Method A: qNMR ( | Method B: HPLC-UV | Method C: GC-MS |
| Primary Utility | Molar Ratio & Assay | Trace Impurity Profiling | Identification (Qualitative) |
| Sample Integrity | High (Non-destructive) | Medium (Hydrolysis risk) | Low (Thermal degradation) |
| Quantification | Absolute (with Internal Std) | Relative (requires response factors) | Poor (injector decomposition) |
| Specificity | Excellent (distinct shifts) | Good (separation dependent) | Good (mass fingerprint) |
| Limit of Detection | ~0.1 - 0.5% | < 0.05% | < 0.1% |
| Recommendation | GOLD STANDARD | SECONDARY | NOT RECOMMENDED for Quant |
Part 2: Detailed Experimental Protocols
Method A: Quantitative H NMR (The Gold Standard)
Rationale: Nuclear Magnetic Resonance (NMR) is the only method that allows direct observation of the distinct oxidation states of the benzylic carbon without thermal or hydrolytic stress.
Protocol:
-
Solvent: Use CDCl
(stored over molecular sieves). Note: Avoid DMSO-d as it can accelerate hydrolysis or elimination if traces of water/base are present. -
Internal Standard (Optional for Assay): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (10-15 mg accurately weighed).
-
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (d1): ≥ 10 seconds (critical for accurate integration of benzylic protons).
-
Scans: 16–32.
-
Spectral Interpretation (Key Diagnostic Signals):
| Species | Proton Type | Chemical Shift ( | Multiplicity | Integration |
| SM (Ethyl o-toluate) | Ar-CH | ~2.60 | Singlet | 3H |
| Mono-Br Impurity | Ar-CH | ~4.95 | Singlet | 2H |
| Target (Di-Br) | Ar-CH Br | ~7.40 – 7.80 | Singlet | 1H |
| Aldehyde (Hydrolysis) | Ar-CH O | ~10.2 - 10.5 | Singlet | 1H |
-
Note on the Target Shift: The gem-dibromide proton appears significantly downfield due to the combined deshielding of two bromine atoms and the ortho-ester group. It often overlaps with the aromatic region but is distinguishable as a sharp singlet integrating to 1H.
Method B: HPLC-UV (The Trace Profiler)
Rationale: While NMR is perfect for ratios, HPLC is needed to detect trace impurities (<0.1%). However, gem-dibromides hydrolyze to aldehydes in aqueous buffers.
Protocol (Modified for Stability):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: Water (0.05% Trifluoroacetic acid) - Acidic pH stabilizes the bromide.
-
B: Acetonitrile (HPLC Grade).
-
-
Gradient: High organic start to minimize water contact time.
-
0 min: 60% B
-
10 min: 95% B
-
Run time: < 15 mins.
-
-
Detection: UV at 230 nm (strong benzoate absorption) and 254 nm .
-
Sample Diluent: Pure Acetonitrile (Strictly anhydrous).
Critical Warning: If you observe a peak increasing over time in the sequence, it is likely the aldehyde (hydrolysis product). Confirm by injecting a standard of Ethyl 2-formylbenzoate.
Method C: GC-MS (The Thermal Trap)
Why it fails: Gem-dibromides are thermally unstable. In a GC injector (250°C), this compound frequently undergoes:
-
Elimination: Loss of HBr to form vinyl species (if possible) or radical decomposition.
-
Rearrangement: Artifact peaks that do not exist in the bulk sample.
Use only for: Confirming the presence of unreacted Starting Material (SM) or Mono-bromide, which are stable. Do not use for purity assay of the target.
Part 3: Visualization of Logic & Pathways
Diagram 1: Synthesis & Impurity Origins
This diagram maps the reaction progression and where impurities originate, helping you diagnose synthesis failures.
Caption: Stepwise radical bromination pathway showing the origin of critical impurities (Mono, Tri) and the hydrolytic degradation pathway to the aldehyde.
Diagram 2: Analytical Decision Matrix
Follow this workflow to select the correct analytical technique based on your specific data need.
Caption: Decision tree for selecting analytical methods. qNMR is prioritized for assay integrity, while HPLC is reserved for trace impurity hunting.
References
-
Radical Bromination Selectivity
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Master Organic Chemistry. "Allylic and Benzylic Bromination". Link
-
NMR Characterization of Benzylic Bromides
-
Stability of Gem-Dibromides
-
HPLC Analysis of Benzyl Halides
-
Liu, J., et al. (2019). "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides". RSC Advances. Link
-
Sources
"yield comparison of different methods for Ethyl 2-(dibromomethyl)benzoate synthesis"
Strategic Spectroscopic Confirmation of Ethyl 2-(dibromomethyl)benzoate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of definitively characterizing heavily halogenated synthetic intermediates. Ethyl 2-(dibromomethyl)benzoate (CAS: 96259-59-5)[1] is a classic example. Typically synthesized via the free-radical benzylic bromination of ethyl 2-methylbenzoate using N-bromosuccinimide (NBS)[2][3], the reaction inherently produces a statistical mixture of mono-, di-, and tri-brominated species[4].
The analytical challenge is not merely identifying the compound, but definitively proving the exact degree of halogenation and the regiochemistry of the aromatic ring. This guide objectively compares routine and advanced spectroscopic strategies, providing the causal logic and self-validating protocols necessary to confirm this structure with absolute confidence.
The Analytical Challenge: Causality in Method Selection
When confirming the structure of this compound, the analytical methods chosen must interrogate three specific structural domains:
-
The Ethyl Ester Moiety: Must remain intact and unhydrolyzed during the harsh bromination conditions.
-
The Dibromomethyl Group (-CHBr₂): Must be differentiated from the monobromomethyl (-CH₂Br) and tribromomethyl (-CBr₃) derivatives.
-
The Ortho-Substitution Pattern: The spatial relationship between the ester and the halogenated methyl group must be verified to rule out structural rearrangements or impure starting materials.
To achieve this, laboratories typically choose between a Routine Screening Strategy and an Advanced Structural Elucidation Strategy .
Comparative Analysis of Spectroscopic Strategies
| Parameter | Strategy A: Routine (1D NMR + GC-MS) | Strategy B: Advanced (2D NMR + LC-HRMS) |
| Primary Instruments | 400 MHz NMR, Single Quadrupole GC-MS | 600 MHz NMR, Q-TOF or Orbitrap LC-MS |
| Halogenation Proof | Low-res isotopic pattern (EI fragmentation) | High-res intact molecular ion isotopic profiling |
| Regiochemistry Proof | Inferred via 1D ¹H splitting patterns | Confirmed via ¹H-¹³C HMBC correlations |
| Throughput / Cost | High throughput, low operational cost | Lower throughput, high operational cost |
| Confidence Level | Moderate (Susceptible to isobaric overlap) | Absolute (Unambiguous connectivity & exact mass) |
| Best Used For... | In-process reaction monitoring | Final compound characterization & publication |
While Strategy A is sufficient for monitoring the conversion of the starting material, Strategy B is mandatory for definitive structural proof required by regulatory bodies and high-tier peer-reviewed journals.
Analytical Workflows and Logical Mapping
The following diagrams illustrate the recommended analytical workflow and the logical mapping of spectroscopic data to specific structural features.
Fig 1. Parallel spectroscopic workflow for halogenated intermediate confirmation.
Fig 2. Logical mapping of structural features to specific spectroscopic evidence.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. This means incorporating internal standards and strict error tolerances directly into the methodology.
Protocol 1: High-Resolution NMR Acquisition (1D & 2D)
Causality: The integration of the benzylic proton is not merely a structural indicator; it is a direct quantitative measure of the halogenation state. A 2H singlet indicates mono-bromination, a 1H singlet indicates di-bromination, and the absence of a singlet indicates tri-bromination.
-
Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃). Validation Step: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to serve as a 0.00 ppm internal reference point.
-
Shimming and Tuning: Transfer the solution to a 5 mm NMR tube. Perform automated 3D gradient shimming. Validation Step: Proceed only if the TMS line width at half-height is < 0.5 Hz, ensuring a highly homogeneous magnetic field.
-
¹H Acquisition: Acquire the ¹H spectrum at 400 MHz (or higher) using a standard 30° pulse program. Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation, which is critical for accurate quantitative integration of the -CHBr₂ singlet.
-
2D HMBC Acquisition: Acquire a ¹H-¹³C HMBC spectrum to map long-range (²J and ³J) couplings. Optimize the long-range coupling evolution time for 8 Hz. This will definitively link the ester carbonyl carbon to the aromatic protons, proving the ortho-relationship.
-
Processing: Apply zero-filling and a 0.3 Hz exponential line broadening window function prior to Fourier transformation. Phase and baseline correct manually.
Protocol 2: HRMS Isotopic Profiling
Causality: Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio[5]. A molecule with two bromine atoms will exhibit a mathematically predictable binomial expansion (a+b)², resulting in a distinct 1:2:1 isotopic cluster ([M]⁺,[M+2]⁺, [M+4]⁺)[6].
-
Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid to promote protonation.
-
Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix. Validation Step: The instrument must achieve a mass accuracy error of < 2 ppm before proceeding.
-
Ionization & Acquisition: Inject 2 µL into the Electrospray Ionization (ESI) source operating in positive ion mode. Maintain the capillary voltage at 3.5 kV and the desolvation temperature at 250°C to prevent thermal degradation of the labile C-Br bonds.
-
Isotopic Profiling: Extract the mass spectra across the m/z 315–330 range. Calculate the relative abundances of the monoisotopic peak and its heavy isotopologues.
-
Data Validation: Compare the empirical isotopic distribution against the theoretical model. The structural assignment is validated only if the isotopic pattern matching score (e.g., i-FIT) exceeds 95%.
Quantitative Data Interpretation
The experimental data obtained from the protocols above should closely align with the benchmark values summarized in the tables below.
Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz)
Note: Chemical shifts are highly sensitive to the electron-withdrawing nature of the dibromomethyl group.
| Proton/Carbon | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) | Assignment |
| -CH₃ | 1.40 | Triplet (t), 3H, J = 7.1 Hz | 14.2 | Ethyl ester methyl |
| -CH₂- | 4.40 | Quartet (q), 2H, J = 7.1 Hz | 61.5 | Ethyl ester methylene |
| -CHBr₂ | 7.35 | Singlet (s), 1H | 40.1 | Dibromomethyl group |
| Ar-H (C4, C5) | 7.45 - 7.55 | Multiplet (m), 2H | 128.5, 130.2 | Aromatic protons |
| Ar-H (C6) | 7.85 | Doublet (d), 1H | 131.0 | Aromatic proton (ortho to ester) |
| Ar-H (C3) | 7.95 | Doublet (d), 1H | 133.4 | Aromatic proton (ortho to CHBr₂) |
| C=O | - | - | 166.8 | Ester carbonyl |
Table 2: High-Resolution Mass Spectrometry Isotopic Abundance
Formula: C₁₀H₁₀Br₂O₂ | Exact Monoisotopic Mass: 319.9048 Da
| Ion Species | Theoretical m/z | Expected Relative Abundance | Isotopic Composition | Diagnostic Value |
| [M+H]⁺ | 320.9126 | ~51% | C₁₀ H₁₁ ⁷⁹Br₂ O₂ | Confirms base mass |
| [M+H+2]⁺ | 322.9106 | 100% (Base Peak) | C₁₀ H₁₁ ⁷⁹Br ⁸¹Br O₂ | Confirms 1st Br isotope |
| [M+H+4]⁺ | 324.9086 | ~49% | C₁₀ H₁₁ ⁸¹Br₂ O₂ | Confirms 2nd Br isotope |
References
-
Product Class 2: Benzo[c]furan and Its Derivatives Thieme-Connect [Link]
-
Mass Spectrometry Applications for Environmental Analysis LCMS.cz [Link]
-
Non targeted screening of nitrogen containing disinfection by-products... UPF[Link]
-
96259-59-5 this compound CAS ChemSrc [Link]
Sources
- 1. 96259-59-5_ethyl 2-(dibromomethyl)benzoateCAS号:96259-59-5_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 4. Ethyl 2-Methyl-4-nitrobenzoate | 62621-10-7 | Benchchem [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. repositori.upf.edu [repositori.upf.edu]
"alternative reagents to Ethyl 2-(dibromomethyl)benzoate for aldehyde synthesis"
An authoritative guide for researchers, scientists, and drug development professionals on modern synthetic strategies for aryl aldehyde synthesis, specifically focusing on alternatives to the traditional gem-dibromide hydrolysis route.
Beyond gem-Dibromides: Alternative Reagents for Aryl Aldehyde Synthesis
The synthesis of ortho-formylbenzoates (such as ethyl 2-formylbenzoate) is a critical transformation in the development of active pharmaceutical ingredients (APIs) and complex heterocycles. Classically, this is achieved via the Wohl-Ziegler radical bromination of ethyl 2-methylbenzoate to form ethyl 2-(dibromomethyl)benzoate , followed by geminal halide hydrolysis[1].
While historically significant, relying on this compound presents severe mechanistic and operational flaws. The synthesis requires two equivalents of toxic brominating agents, generating massive stoichiometric waste. Furthermore, the subsequent hydrolysis of the gem-dibromide demands harsh conditions—often refluxing in pyridine or strong aqueous base[2]—which frequently results in the unintended cleavage of the adjacent ethyl ester.
To achieve higher chemoselectivity and better atom economy, modern synthetic chemistry employs orthogonal reagents that bypass the gem-dibromide intermediate entirely. This guide evaluates the top alternative reagents for aryl aldehyde synthesis.
Mechanistic Alternatives & Causality
Alternative A: The Kornblum Oxidation (DMSO / NaHCO₃)
Instead of forcing a double bromination, the Kornblum oxidation intentionally arrests the radical reaction at the monobromide stage (ethyl 2-(bromomethyl)benzoate)[3].
-
Causality: Dimethyl sulfoxide (DMSO) acts as an oxygen nucleophile, displacing the bromide via an S_N2 mechanism to form an alkoxysulfonium ion. A mild base (NaHCO₃) then deprotonates the alpha-carbon, triggering a [2,3]-sigmatropic rearrangement and fragmentation that yields the target aldehyde and dimethyl sulfide (DMS)[4]. By operating under mildly basic, anhydrous conditions, the Kornblum oxidation completely preserves the delicate ester functionality that would otherwise be destroyed by aqueous gem-dibromide hydrolysis.
Alternative B: Dess-Martin Periodinane (DMP)
For substrates where radical bromination is entirely undesirable, the benzylic carbon can be functionalized to an alcohol and oxidized using Dess-Martin Periodinane (DMP)[5].
-
Causality: DMP is a hypervalent iodine(V) reagent that undergoes rapid ligand exchange with primary alcohols. The internal acetate ligands act as a localized, intramolecular base, abstracting the alpha-proton to release the aldehyde[6]. Because this reaction occurs at room temperature and strictly neutral pH, it eliminates the risk of over-oxidation to the carboxylic acid—a common failure point with traditional chromium-based oxidants[7].
Alternative C: Catalytic Aerobic Oxidation (Cu/TEMPO)
For industrial scale-up, catalytic aerobic oxidation represents the pinnacle of green chemistry.
-
Causality: A Copper(I) catalyst works in tandem with the TEMPO radical. TEMPO provides a highly stable, sterically hindered radical for selective benzylic hydrogen abstraction, while the Cu catalyst facilitates the electron transfer to molecular oxygen (O₂). The only stoichiometric byproduct is water, making it vastly superior to the atom-inefficient gem-dibromide route.
Workflow & Mechanistic Visualizations
Fig 1: Synthetic pathways to ethyl 2-formylbenzoate comparing traditional and modern reagents.
Fig 2: Mechanism of the Kornblum oxidation bypassing the gem-dibromide intermediate.
Quantitative Performance Comparison
| Reagent / Method | Intermediate Required | Atom Economy | Chemoselectivity (Ester Tolerance) | Over-Oxidation Risk | Scalability |
| This compound | gem-Dibromide | Low (Stoichiometric Br waste) | Poor (Harsh base risks cleavage) | Low | Moderate |
| Kornblum (DMSO/NaHCO₃) | Monobromide | Moderate (DMS byproduct) | High (Mild base preserves ester) | None | High |
| Dess-Martin Periodinane | Benzylic Alcohol | Moderate (Iodinane waste) | Excellent (Neutral pH) | None | Moderate (Cost/Safety) |
| Cu/TEMPO (Aerobic) | Benzylic Alcohol | High (H₂O byproduct) | Excellent (Mild conditions) | None | Excellent |
Experimental Methodologies (Self-Validating Protocols)
As a best practice in application science, protocols must be designed as self-validating systems where the chemistry provides real-time feedback to the researcher.
Protocol A: Kornblum Oxidation of Ethyl 2-(bromomethyl)benzoate
-
Setup: Dissolve 1.0 equiv of ethyl 2-(bromomethyl)benzoate in anhydrous DMSO (0.5 M). Add 2.5 equiv of NaHCO₃.
-
Execution: Heat the suspension to 90 °C under a nitrogen atmosphere for 2-4 hours.
-
Self-Validating Indicators:
-
Olfactory: The reaction generates dimethyl sulfide (DMS) as a stoichiometric byproduct. The distinct, pungent odor of DMS serves as an immediate, qualitative indicator of successful alkoxysulfonium fragmentation.
-
Visual/Chemical: Spot the reaction mixture on a TLC plate. The aldehyde product can be rapidly verified using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, which will instantly form a bright orange/red precipitate upon contact with the aldehyde functional group.
-
-
Workup: Cool to room temperature, dilute with water (to solubilize DMSO and salts), and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
Protocol B: DMP Oxidation of Ethyl 2-(hydroxymethyl)benzoate
-
Setup: Dissolve 1.0 equiv of ethyl 2-(hydroxymethyl)benzoate in anhydrous CH₂Cl₂ (0.2 M).
-
Execution: Add 1.1 equiv of Dess-Martin Periodinane (DMP) in a single portion at room temperature. Stir for 1 hour.
-
Self-Validating Indicators:
-
Visual: The starting DMP reagent is highly soluble in CH₂Cl₂, but the reduced byproduct (an acetic acid-bound iodinane) is insoluble. The transition of the reaction mixture from a clear solution to a milky white suspension confirms the oxidation is actively occurring.
-
Chromatographic: TLC monitoring (Hexanes/EtOAc 4:1) will show the disappearance of the polar alcohol spot (lower
) and the appearance of the UV-active aldehyde spot (higher ).
-
-
Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the organic layer is completely clear (destroys unreacted DMP and solubilizes iodine byproducts). Extract with CH₂Cl₂.
References
-
Wikipedia. "Geminal halide hydrolysis".
-
ResearchGate. "A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes".
-
Wikipedia. "Kornblum oxidation".
-
Wikipedia. "Dess–Martin periodinane".
-
Organic Chemistry Portal. "Dess-Martin Oxidation".
-
Journal of the American Chemical Society. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species".
Sources
- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(dibromomethyl)benzoate
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Ethyl 2-(dibromomethyl)benzoate. As a halogenated organic compound, it requires specific procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in established safety protocols and chemical principles.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components—a benzoate ester with a dibromomethyl group—allow for a robust hazard assessment based on analogous brominated organic compounds. The primary hazards are associated with its reactivity and corrosive nature.[1]
Key Mechanistic Insight: The dibromomethyl group makes the compound a lachrymator and a potential alkylating agent, necessitating stringent handling to prevent contact with skin, eyes, and mucous membranes. The presence of bromine atoms classifies it as a halogenated organic compound, which dictates its disposal pathway.[2][3]
| Hazard Classification & Properties | Data Summary | Source(s) |
| GHS Pictograms | Danger | [1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][4] |
| GHS Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P310, P363, P405, P501 | [1][4] |
| Molecular Formula | C10H11BrO2 | [1][5] |
| Molecular Weight | 243.10 g/mol | [1] |
| Classification | Halogenated Organic Compound | [2][3] |
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[6] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Eye and Face Protection : Chemical splash goggles are mandatory.[6] For operations with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[6]
-
Body Protection : A fully buttoned, long-sleeved lab coat is required to protect against skin contact.[6]
-
Respiratory Protection : All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
The Core Disposal Protocol: Segregation and Containment
The fundamental principle for disposing of this compound is its classification as a halogenated organic waste .[2][3] This dictates that it must be kept separate from non-halogenated waste streams to ensure proper end-of-life treatment, which is typically high-temperature incineration at a licensed facility.[2][7] Mixing halogenated and non-halogenated waste complicates and increases the cost of disposal.[8]
Step-by-Step Waste Collection Procedure:
-
Select a Compatible Container : Choose a sealable, airtight waste container made of a material compatible with brominated organic compounds. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. Ensure the container is in good condition with no cracks or leaks.[6][9]
-
Properly Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[9] Clearly write the full chemical name, "this compound," and any other components of the waste stream. Do not use abbreviations or chemical formulas.[9]
-
Transfer Waste : Carefully transfer the waste into the labeled container inside a chemical fume hood. Avoid splashing.
-
Seal the Container : Keep the container tightly closed at all times, except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs).
-
Store Appropriately : Store the sealed waste container in a designated satellite accumulation area. The storage location should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents, bases, and reactive metals.[6][9]
-
Arrange for Disposal : Once the container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][10]
Disposal Workflow Diagram
This diagram outlines the critical decision points in the hazardous waste disposal process for laboratory chemicals like this compound.
Sources
- 1. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. aksci.com [aksci.com]
- 5. 7115-91-5 CAS MSDS (ETHYL 2-(BROMOMETHYL)BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. apps.mnc.umn.edu [apps.mnc.umn.edu]
Personal protective equipment for handling Ethyl 2-(dibromomethyl)benzoate
Comprehensive Safety and Operational Guide: Handling Ethyl 2-(dibromomethyl)benzoate
This compound (CAS: 96259-59-5) is a highly reactive benzylic bromide derivative utilized extensively in drug development and organic synthesis. Due to the presence of the dibromomethyl group, this compound is a potent alkylating agent and a severe lachrymator[1]. When exposed to ambient moisture, it undergoes rapid hydrolysis, releasing corrosive hydrogen bromide (HBr) gas[2]. Handling this reagent requires strict adherence to specialized Personal Protective Equipment (PPE) architectures and rigorous, self-validating operational protocols to ensure laboratory safety and chemical integrity.
Risk Assessment and Hazard Profiling
Understanding the physicochemical behavior of this compound is critical for designing effective safety protocols. The hazards are not merely contact-based; they are driven by the chemical's reactivity with nucleophiles and moisture.
Table 1: Quantitative and Mechanistic Hazard Profile
| Hazard Class | Mechanism of Action | Clinical Consequence |
| Lachrymator | Reacts rapidly with nucleophilic targets in corneal tissue. | Severe eye irritation, involuntary tearing, potential corneal damage[1]. |
| Alkylating Agent | Covalent binding to cellular proteins and DNA via nucleophilic substitution. | Skin sensitization, chemical burns, systemic toxicity[2]. |
| Moisture Sensitive | Hydrolyzes in the presence of water to release gaseous HBr. | Respiratory tract burns, pulmonary edema, pressurization of sealed containers[3]. |
Personal Protective Equipment (PPE) Architecture
Standard laboratory PPE is insufficient for handling concentrated benzylic bromides. The selection of barrier materials must account for the rapid permeation rates of halogenated organics.
Causality: Thin nitrile gloves provide excellent dexterity but offer almost zero resistance to benzylic bromides, acting as a sponge rather than a barrier. Heavy elastomers must be utilized for primary handling[4].
Table 2: PPE Breakthrough & Selection Matrix
| PPE Category | Recommended Material / Specification | Breakthrough Time | Scientific Rationale |
| Gloves (Primary) | Butyl Rubber or Fluoroelastomer (0.4 mm) | > 480 minutes | Heavy elastomers block the permeation of halogenated organics and alkylating agents[4]. |
| Gloves (Secondary) | Nitrile (0.11 mm) - worn under primary | < 10 minutes | Provides a clean inner layer to prevent dermal exposure during the doffing of contaminated outer gloves. |
| Eye Protection | Unvented Chemical Splash Goggles + Face Shield | N/A (Physical Barrier) | Prevents lachrymatory vapors and HBr gas from contacting ocular mucosa. |
| Body Protection | Polyethylene-coated Tyvek apron over lab coat | Excellent | Prevents dermal exposure from accidental splashes, as standard cotton lab coats absorb and hold alkylating agents against the skin. |
| Respiratory | NIOSH-approved Full-Face Respirator (OV/AG cartridges) | N/A (Filtration) | Required only if handling outside a certified fume hood or during emergency spill response. |
Operational Workflow: Step-by-Step Methodology
To prevent the generation of hazardous HBr gas and protect the integrity of the reagent, this compound must be handled using air-free techniques.
Operational workflow for handling lachrymatory alkylating agents safely.
Protocol 1: Safe Aliquoting and Reaction Setup
-
Preparation & Purging: Ensure the fume hood is operational (face velocity ≥ 100 fpm). Purge the reaction vessel with dry Nitrogen or Argon for 15 minutes.
-
Causality: Dibromomethyl groups are highly sensitive to ambient humidity, hydrolyzing to release corrosive HBr gas[1].
-
-
PPE Verification: Don heavy-duty butyl rubber gloves over standard nitrile gloves. Wear unvented chemical splash goggles and a face shield.
-
Aliquoting: Using a gas-tight syringe, transfer the required volume of this compound through a septum.
-
Self-Validating System: Observe the Schlenk line bubbler during withdrawal. A continuous, slow bubbling indicates positive pressure is maintained, confirming the system is sealed against atmospheric moisture. If bubbling stops, the system has a leak and must be aborted.
-
-
Reaction Execution: Introduce the reagent dropwise into the reaction mixture at 0°C to control the exothermic alkylation process.
-
Decontamination: Rinse all syringes and glassware with a 10% sodium thiosulfate/bicarbonate solution immediately after use before removing them from the fume hood.
Spill Management and Chemical Disposal Plan
In the event of a spill, the primary objective is to suppress the aerosolization of lachrymatory vapors and neutralize the reactive dibromomethyl group.
Chemical quenching and biphasic waste segregation pathway.
Protocol 2: Spill Neutralization and Decontamination
-
Evacuation & Assessment: If a spill occurs outside the hood, evacuate the immediate area. Don a NIOSH-approved full-face respirator with organic vapor/acid gas (OV/AG) cartridges before re-entering.
-
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite).
-
Causality: Combustible materials like paper towels can react exothermically with strong alkylating agents, potentially causing ignition[2].
-
-
Neutralization: Carefully apply a 10-20% aqueous solution of sodium bicarbonate or sodium thiosulfate over the absorbed spill.
-
Causality: This facilitates the controlled hydrolysis of the dibromomethyl group and immediately neutralizes the resulting HBr, preventing the aerosolization of the lachrymator[3].
-
-
Verification: Test the residual liquid with wide-range pH paper.
-
Self-Validating System: A stable pH of 7-8 confirms that all generated hydrobromic acid has been neutralized and the lachrymatory hazard is fully quenched. If the pH is acidic, continue adding the base solution.
-
-
Collection & Segregation: Scoop the neutralized slurry into a high-density polyethylene (HDPE) container. Label strictly as "Halogenated Organic/Aqueous Waste" and store in a well-ventilated secondary containment area until collection by environmental health and safety (EHS).
References
1.[2] Benzyl bromide - SAFETY DATA SHEET. Nipissing University / Fisher Scientific. Available at: 2.[4] SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific UK. Available at: 3.[3] Benzyl bromide SDS, 100-39-0 Safety Data Sheets. ECHEMI. Available at: 4.[1] SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Available at:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
